For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of tert-butyl azetidin-3-ylcarba...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS 217806-26-3), a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties
Tert-butyl azetidin-3-ylcarbamate hydrochloride is a white to off-white solid.[1] It is a stable, non-volatile compound under standard laboratory conditions.
While specific spectra are proprietary to suppliers, the following are expected characteristic peaks based on the structure:
¹H NMR: Signals corresponding to the tert-butyl protons, the azetidine ring protons, and the amine proton.
¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring.
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the secondary amine and the carbamate, C=O stretching of the carbamate, and C-N stretching.
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (tert-butyl azetidin-3-ylcarbamate) and fragmentation patterns consistent with the loss of the tert-butyl group and other fragments.
Safety and Handling
Tert-butyl azetidin-3-ylcarbamate hydrochloride is classified as a hazardous substance.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Synthesis and Experimental Protocols
Tert-butyl azetidin-3-ylcarbamate hydrochloride is typically synthesized from 3-aminoazetidine or its protected derivatives. A common route involves the protection of the 3-amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the hydrochloride salt.
General Synthesis Workflow
Caption: General synthesis workflow for Tert-butyl azetidin-3-ylcarbamate hydrochloride.
Detailed Experimental Protocol: Boc Protection of 3-Aminoazetidine Dihydrochloride
This protocol is a representative example and may require optimization.
Materials:
3-Aminoazetidine dihydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or another suitable base
Dichloromethane (DCM) or other suitable solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Hydrochloric acid solution in a suitable organic solvent (e.g., 4M HCl in dioxane or 2M HCl in diethyl ether)
Procedure:
Reaction Setup: To a stirred solution of 3-aminoazetidine dihydrochloride in dichloromethane, add triethylamine at 0 °C. The amount of base should be sufficient to neutralize the two equivalents of HCl and to act as a base for the Boc protection reaction.
Boc Protection: To the above mixture, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise at 0 °C.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl azetidin-3-ylcarbamate (free base).
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
Isolation: Collect the precipitate by filtration, wash with the solvent used for precipitation, and dry under vacuum to yield tert-butyl azetidin-3-ylcarbamate hydrochloride as a solid.
Applications in Drug Discovery
The primary application of tert-butyl azetidin-3-ylcarbamate hydrochloride is as a versatile building block and linker in the synthesis of complex molecules for drug discovery.
Role as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Tert-butyl azetidin-3-ylcarbamate hydrochloride serves as a precursor to a rigid and compact linker component. The azetidine ring provides a defined spatial orientation, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Spectroscopic Analysis of Tert-butyl azetidin-3-ylcarbamate hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No: 217806-26-3)....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No: 217806-26-3). Due to the limited availability of public experimental data, this document focuses on the expected spectroscopic characteristics based on the known chemical structure and provides detailed, generalized experimental protocols for obtaining the necessary data.
Chemical Structure and Properties
Tert-butyl azetidin-3-ylcarbamate hydrochloride is an organic salt with the chemical formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.68 g/mol .[1] Its structure consists of an azetidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) protected amine, and it is supplied as a hydrochloride salt.
While specific experimental data sets are not publicly available, the following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's structure.
Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~9.0 - 10.0
br s
2H
NH₂⁺ (azetidinium proton)
~7.0 - 8.0
br s
1H
NH (carbamate proton)
~4.5 - 4.8
m
1H
CH (azetidine ring)
~4.0 - 4.4
m
4H
CH₂ (azetidine ring)
1.45
s
9H
C(CH₃)₃ (tert-butyl group)
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm
Assignment
~155 - 157
C=O (carbamate)
~80 - 82
C(CH₃)₃ (tert-butyl quaternary carbon)
~45 - 50
CH₂ (azetidine ring)
~35 - 40
CH (azetidine ring)
~28
C(CH₃)₃ (tert-butyl methyl carbons)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3400
Strong, Broad
N-H stretch (carbamate)
~2800 - 3000
Strong, Broad
N-H stretch (ammonium salt)
~2970
Medium
C-H stretch (aliphatic)
~1700
Strong
C=O stretch (carbamate)
~1520
Medium
N-H bend (carbamate)
~1160
Medium
C-O stretch (carbamate)
Table 4: Predicted Mass Spectrometry Data
m/z
Ion
173.13
[M+H]⁺ (of free base)
117.09
[M+H - C₄H₈]⁺
73.08
[M+H - Boc]⁺
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for Tert-butyl azetidin-3-ylcarbamate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
Sample Preparation: Dissolve 5-10 mg of Tert-butyl azetidin-3-ylcarbamate hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical as the acidic protons of the hydrochloride salt and the carbamate NH may exchange with protic solvents.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
Reference the spectrum to the residual solvent peak.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
Reference the spectrum to the solvent peak.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
Sample Preparation (Attenuated Total Reflectance - ATR):
Place a small amount of the solid sample directly onto the ATR crystal.
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
Sample Preparation (KBr Pellet):
Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder.
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Data Acquisition:
Record the spectrum over the range of 4000-400 cm⁻¹.
Acquire 16-32 scans for a good signal-to-noise ratio.
Perform a background scan of the empty ATR crystal or a pure KBr pellet.
Caption: Workflow for FT-IR data acquisition and processing.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
Sample Preparation:
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Data Acquisition:
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
Acquire the mass spectrum in positive ion mode.
Set the mass range to scan from m/z 50 to 500.
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.
A Technical Guide to the Chemical Stability and Storage of Boc-Protected Azetidines
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Boc-protected azetidines. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Boc-protected azetidines. These strained heterocyclic building blocks are of increasing importance in medicinal chemistry and drug development. Understanding their stability profile is critical for ensuring the integrity of these molecules throughout their lifecycle, from synthesis and storage to their application in complex multi-step syntheses.
General Chemical Stability Profile
The tert-butyloxycarbonyl (Boc) protecting group is widely employed due to its robustness under many synthetic conditions, yet its lability under specific acidic conditions allows for facile deprotection.[1] When attached to the nitrogen atom of an azetidine ring, the inherent ring strain of the four-membered heterocycle can influence the overall stability of the molecule.[2]
Generally, Boc-protected azetidines exhibit the following stability characteristics:
Acidic Conditions: The primary liability of the Boc group is its susceptibility to acid-catalyzed cleavage.[1] This deprotection proceeds via the formation of a stable tert-butyl cation.[1] The rate of cleavage is dependent on the acid strength and concentration.[3] Additionally, the strained azetidine ring itself can undergo acid-mediated degradation, such as intramolecular ring-opening, particularly in substituted azetidines.[2]
Basic and Nucleophilic Conditions: The Boc group is generally stable towards most bases and nucleophiles, including aqueous base hydrolysis.[3][4] This orthogonality makes it a valuable protecting group in synthetic sequences requiring base-mediated transformations.
Thermal Conditions: While relatively stable at ambient temperatures, the Boc group can be thermally labile at elevated temperatures, typically above 85-90°C, leading to deprotection.[5]
Oxidative Conditions: Boc-protected amines are generally resistant to many common oxidizing agents. However, forced degradation studies using strong oxidants like hydrogen peroxide can induce degradation.[6]
Photolytic Conditions: Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules. Photostability testing is a crucial part of stability assessment as per ICH guidelines.[7]
Degradation Pathways
The two primary degradation pathways for Boc-protected azetidines are acid-catalyzed deprotection and intramolecular ring-opening.
Acid-Catalyzed Boc Deprotection
Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl group as a stable carbocation. The resulting carbamic acid is unstable and decomposes to the free azetidine and carbon dioxide.
Acid-catalyzed deprotection of a Boc-protected azetidine.
Intramolecular Ring-Opening
For certain substituted N-aryl azetidines, an acid-mediated intramolecular ring-opening decomposition has been observed. This pathway involves the nucleophilic attack of a pendant amide group on the protonated azetidine ring, leading to a lactone intermediate which can further rearrange.[2]
Quantitative Stability Data
Quantitative stability data for Boc-protected azetidines is not extensively available in the public domain and is often specific to the substitution pattern on the azetidine ring. The following table summarizes the stability data for a series of N-substituted azetidines under acidic conditions (pH 1.8), as determined by 1H NMR.
Data extracted from "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"[2]
Recommended Storage Conditions
To ensure the long-term stability and integrity of Boc-protected azetidines, the following storage conditions are recommended based on information from chemical suppliers and the known stability profile of the Boc group.
Condition
Recommendation
Rationale
Temperature
2-8°C or -20°C
To minimize thermal degradation and slow down potential hydrolytic decomposition.
Atmosphere
Inert gas (e.g., Argon, Nitrogen)
To prevent reactions with atmospheric components like moisture and carbon dioxide.
Light
Protection from light (e.g., amber vials)
To prevent potential photolytic degradation.
Moisture
Tightly sealed containers in a dry environment
To minimize acid-catalyzed hydrolysis of the Boc group.
While some suppliers suggest room temperature storage for the solid material, refrigerated or frozen storage under an inert atmosphere is recommended to maximize shelf life, especially for long-term storage.[8]
Experimental Protocols for Stability Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[6] The following are general protocols for conducting forced degradation studies on Boc-protected azetidines.
General Workflow for a Stability Study
A general workflow for a forced degradation study.
Forced Degradation Protocols
Stock Solution Preparation: Prepare a stock solution of the Boc-protected azetidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
Acid Hydrolysis:
To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N HCl.
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 72 hours), taking samples at various time points.
Neutralize the samples with a stoichiometric amount of base before analysis.
Base Hydrolysis:
To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N NaOH.
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period, taking samples at various time points.
Neutralize the samples with a stoichiometric amount of acid before analysis.
(Note: Boc-protected amines are generally stable to basic conditions, so minimal degradation is expected.)[4]
Oxidative Degradation:
To a known volume of the stock solution, add an equal volume of a 3% to 30% solution of hydrogen peroxide (H₂O₂).
Keep the solution at room temperature for a specified period, protected from light.
Analyze the samples at various time points.
Thermal Degradation:
Place a solid sample of the Boc-protected azetidine in an oven at an elevated temperature (e.g., 80°C).
Alternatively, reflux a solution of the compound in a suitable solvent.
Analyze samples at various time points.
Photolytic Degradation:
Expose a solution of the Boc-protected azetidine (e.g., in quartz cuvettes) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7]
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
Analyze both the exposed and control samples at the end of the exposure period.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent Boc-protected azetidine from its potential degradation products. The following is a general-purpose reverse-phase HPLC method that can be used as a starting point for method development.
Parameter
Recommended Conditions
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient
Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at a wavelength where the parent compound and expected degradants absorb (e.g., 210-220 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume
10 µL
Sample Preparation for HPLC: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) for Stability Monitoring
Quantitative NMR can be a powerful tool for monitoring the degradation of Boc-protected azetidines without the need for chromatographic separation.
Sample Preparation:
Accurately weigh a known amount of the Boc-protected azetidine and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) that does not have signals overlapping with the analyte or internal standard.
NMR Acquisition:
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁ value).
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
Data Analysis:
Integrate a well-resolved signal of the Boc-protected azetidine (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.
Calculate the concentration of the Boc-protected azetidine at each time point relative to the constant concentration of the internal standard to determine the extent of degradation.
Conclusion
Boc-protected azetidines are valuable building blocks in modern organic synthesis and drug discovery. A thorough understanding of their chemical stability is paramount for their effective use. These compounds are primarily susceptible to degradation under acidic conditions, which can lead to either deprotection of the Boc group or intramolecular ring-opening in certain substituted derivatives. They are generally stable to basic and nucleophilic conditions. For long-term storage, it is recommended to keep them in a cool, dry, and dark environment under an inert atmosphere. The implementation of systematic forced degradation studies, coupled with the development of validated stability-indicating analytical methods such as HPLC and qNMR, is essential for ensuring the quality and integrity of these important synthetic intermediates.
Navigating the Procurement and Application of Tert-butyl azetidin-3-ylcarbamate hydrochloride: A Technical Guide for Researchers
For Immediate Release This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, procurement, and handling of Tert-butyl azetid...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability, procurement, and handling of Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No. 217806-26-3). This valuable building block is integral to the synthesis of a variety of pharmaceutical intermediates and complex molecules. This guide provides a structured overview of suppliers, key chemical properties, and essential safety protocols, alongside a visual representation of the procurement workflow.
Chemical and Physical Properties
Tert-butyl azetidin-3-ylcarbamate hydrochloride is a white to off-white solid. Its molecular formula is C₈H₁₇ClN₂O₂, with a molecular weight of approximately 208.69 g/mol . The tert-butyloxycarbonyl (Boc) protecting group makes it a stable and versatile intermediate for further chemical modifications.
Commercial Availability and Suppliers
A critical aspect for any research endeavor is the reliable sourcing of starting materials. Tert-butyl azetidin-3-ylcarbamate hydrochloride is commercially available from a range of suppliers, catering to various research and development needs. The following table summarizes key information from several suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
Supplier
Purity
Available Quantities
Contact Information/Notes
Sigma-Aldrich (Ambeed, Inc.)
≥97%
Inquire for details
Offers technical documents such as Certificates of Analysis (COA) and Safety Data Sheets (SDS).
Alfa Chemical
≥97%
100g, 250g, 500g, 1kg
Competitive pricing is advertised; researchers should request a formal quotation.[1]
Hangzhou Longshine Bio-Tech Co., LTD
≥98%
Inquire for details
Positions itself as a manufacturer of API and intermediates, suggesting potential for larger scale supply.[2]
ChemScene
≥98%
Inquire for details
Provides a range of purity levels and highlights its role in custom synthesis and process optimization.[3]
ChemicalBook
≥98%
Varies by supplier
A platform listing multiple suppliers, offering a broad overview of the market. Pricing can range from
Notes its use as a pharmaceutical intermediate for specific inhibitor and degrader synthesis.[5]
Procurement Workflow
The process of acquiring Tert-butyl azetidin-3-ylcarbamate hydrochloride for research purposes typically follows a standardized workflow, from initial identification of need to final delivery and quality control.
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic challenge to a privileged scaf...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic challenge to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the role of azetidine scaffolds in medicinal chemistry, detailing their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Strategic Advantage of the Azetidine Scaffold in Drug Design
The utility of the azetidine motif in medicinal chemistry stems from a combination of its unique structural and physicochemical properties:
Conformational Constraint: The puckered four-membered ring restricts the conformational freedom of appended substituents. This pre-organization of pharmacophoric elements into a bioactive conformation can significantly enhance binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[1]
Improved Physicochemical Properties: As a small, polar heterocycle, the incorporation of an azetidine ring can improve aqueous solubility and reduce lipophilicity compared to larger carbocyclic or five-membered heterocyclic analogues. This is particularly advantageous for developing drugs targeting the central nervous system (CNS), where controlled lipophilicity is crucial for blood-brain barrier penetration.[2]
Metabolic Stability: The strained ring of azetidine can influence its metabolic fate, often leading to improved pharmacokinetic profiles compared to less strained rings.
Novel Chemical Space and Exit Vectors: Azetidine scaffolds provide unique three-dimensional exit vectors for substituents, allowing for the exploration of novel chemical space and the optimization of interactions with biological targets.
Bioisosterism: The azetidine ring can serve as a bioisostere for other functional groups, such as phenyl rings or other heterocyclic systems. This substitution can lead to improved properties while maintaining or enhancing biological activity.[3]
Therapeutic Applications of Azetidine-Containing Compounds
The versatility of the azetidine scaffold is demonstrated by its presence in a wide range of therapeutic agents and clinical candidates targeting various diseases.
Oncology
Azetidine-containing compounds have shown significant promise as anti-cancer agents, primarily through the inhibition of key signaling pathways and disruption of cellular machinery.
2.1.1. STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Azetidine-based compounds have emerged as potent and selective STAT3 inhibitors.[2][4][5][6] The (R)-azetidine-2-carboxamide core is a privileged scaffold for potent STAT3 inhibition.[4][7]
Table 1: In Vitro Activity of Azetidine-Based STAT3 Inhibitors
The Janus kinase (JAK)-STAT signaling pathway is a critical regulator of cytokine and growth factor signaling. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene expression. Azetidine-based inhibitors typically target the SH2 domain of STAT3, preventing its dimerization and downstream signaling.
Caption: Inhibition of the JAK-STAT3 signaling pathway by azetidine-based inhibitors.
2.1.2. Tubulin Polymerization Inhibitors
The TZT-1027 analogue, a potent antitubulin agent, has been modified with a 3-aryl-azetidine moiety to create conformationally restricted analogues with significant antiproliferative activities.
Table 2: In Vitro Activity of Azetidine-Containing TZT-1027 Analogues
The ability of the azetidine scaffold to improve physicochemical properties makes it particularly suitable for the development of CNS-active compounds.
2.2.1. GABA Uptake Inhibitors
Azetidine-based compounds have been developed as conformationally constrained analogues of γ-aminobutyric acid (GABA), leading to potent inhibitors of GABA transporters (GATs). These inhibitors can prolong the synaptic action of GABA and are of interest for the treatment of epilepsy and other neurological disorders.
Table 3: In Vitro Activity of Azetidine-Based GABA Uptake Inhibitors
Compound
Target
IC50 (µM)
Reference(s)
Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety
Azelnidipine is a dihydropyridine calcium channel blocker containing an azetidine moiety, used for the treatment of hypertension. It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[5][8]
Mechanism of Action: L-type Calcium Channel Blockade
Caption: Mechanism of action of Azelnidipine on L-type calcium channels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Azetidine Scaffolds
The synthesis of the strained four-membered azetidine ring has historically been a challenge. However, advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible.
3.1.1. General Synthesis of 3-Aryl-Azetidines (for TZT-1027 Analogues)
This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are key intermediates for the TZT-1027 analogues.[4]
Sulfonylhydrazide Formation: To a solution of a suitable sulfonyl chloride (1.0 equiv) in THF (0.2 M) at 0°C, add hydrazine hydrate (2.5 equiv) dropwise. Stir the reaction mixture at 0°C until complete conversion is observed by thin-layer chromatography (TLC). Dilute the mixture with EtOAc, wash with brine, dry over Na2SO4, and remove the solvents in vacuo to yield the sulfonylhydrazide.
Sulfonylhydrazone Formation: To a solution of the sulfonylhydrazide (1.0 equiv) in MeOH (0.5 M), add the desired ketone (1.0 equiv). Stir the reaction mixture at room temperature until complete conversion is observed by TLC.
Azetidine Ring Formation: The specific conditions for the cyclization to the azetidine ring can vary depending on the substrate but often involve a base-mediated intramolecular cyclization.
3.1.2. Synthesis of (R)-azetidine-2-carboxamide Core (for STAT3 Inhibitors)
The synthesis of the chiral (R)-azetidine-2-carboxamide core is crucial for the development of potent STAT3 inhibitors. A common approach involves the use of a chiral starting material, such as (R)-azetidine-2-carboxylic acid, which can be protected and then coupled with the desired amine.
Protection of the Azetidine Nitrogen: The nitrogen of (R)-azetidine-2-carboxylic acid is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Amide Coupling: The resulting N-Boc-(R)-azetidine-2-carboxylic acid is then coupled with the desired amine using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA).
Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final (R)-azetidine-2-carboxamide derivative.
Biological Assays
3.2.1. Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
This assay is used to assess the ability of a compound to inhibit the binding of STAT3 to its DNA consensus sequence.[10][11]
Nuclear Extract Preparation: Prepare nuclear extracts from a cell line known to have activated STAT3 (e.g., NIH3T3/v-Src or EGF-stimulated MDA-MB-468 cells).
Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., hSIE probe) is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).
Binding Reaction: Incubate the nuclear extract with the test compound at various concentrations for 30 minutes at room temperature. Then, add the labeled probe and a non-specific competitor DNA (e.g., poly(dI-dC)) and incubate for another 20-30 minutes.
Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
Detection: Visualize the bands by autoradiography (for radioactive probes) or chemiluminescence (for biotinylated probes). The inhibition of STAT3-DNA binding is observed as a decrease in the intensity of the shifted band corresponding to the STAT3-DNA complex.
Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
3.2.2. [³H]-GABA Uptake Assay
This assay measures the inhibition of GABA uptake into synaptosomes or cells expressing GABA transporters.
Preparation of Synaptosomes or Cells: Prepare synaptosomes from rat brain tissue or use a cell line stably expressing the desired GAT subtype (e.g., GAT-1).
Incubation with Inhibitor: Pre-incubate the synaptosomes or cells with various concentrations of the azetidine-based test compound for 10-20 minutes at room temperature.
Initiation of Uptake: Initiate the uptake by adding a fixed concentration of [³H]-GABA.
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [³H]-GABA.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The azetidine scaffold has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of conformational constraint, favorable physicochemical properties, and diverse synthetic accessibility has led to the discovery and development of numerous potent and selective therapeutic agents across a wide range of disease areas. The examples and data presented in this guide highlight the significant impact of the azetidine motif in modern drug discovery. As synthetic methodologies continue to evolve and our understanding of the biological roles of azetidine-containing molecules deepens, it is certain that this privileged scaffold will continue to play a pivotal role in the development of the next generation of innovative medicines. Researchers and drug development professionals are encouraged to explore the vast potential of the azetidine scaffold in their quest for novel and effective therapeutics.
The Strategic Application of Boc Protection to Azetidine Rings: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selective protection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Among the various protecting groups ava...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selective protection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. Among the various protecting groups available, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides an in-depth exploration of the Boc protection of azetidine rings, a critical structural motif in modern medicinal chemistry. We will delve into the reaction mechanisms, provide detailed experimental protocols, and present quantitative data to empower chemists in their synthetic endeavors.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in the design of novel therapeutics. Its constrained conformation can impart favorable physicochemical properties and unique pharmacological activities. However, the secondary amine within the azetidine ring is a nucleophilic and basic center that often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The Boc group serves as an excellent choice for this purpose, rendering the nitrogen atom significantly less reactive.[1][2]
The Chemistry of Boc Protection
The protection of an azetidine nitrogen with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] The reaction proceeds via the nucleophilic attack of the azetidine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. This process can be facilitated with or without the presence of a base.
Reaction Mechanism
Without Base: The lone pair of electrons on the azetidine nitrogen attacks a carbonyl group of the di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the departure of a tert-butyl carbonate anion as a leaving group. This leaving group is unstable and subsequently breaks down into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the newly formed N-Boc azetidinium cation to yield the final product and tert-butanol.[4]
With Base: In the presence of a base, such as triethylamine (TEA) or sodium bicarbonate, the mechanism is slightly altered. The base assists in deprotonating the azetidinium cation intermediate, which can accelerate the reaction rate. The choice of base and solvent can be critical in optimizing the reaction conditions for specific substrates.[5][6]
Experimental Protocols
Below are detailed methodologies for the Boc protection of azetidine, derived from established literature procedures.
Protocol 1: Boc Protection of Azetidine Hydrochloride
This protocol is suitable for the protection of azetidine starting from its hydrochloride salt.
Materials:
Azetidine hydrochloride
Di-tert-butyl dicarbonate (Boc₂O)
Sodium bicarbonate (NaHCO₃)
Dioxane
Water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve azetidine hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium bicarbonate (2.5 equivalents) to the solution.
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine.[6]
Protocol 2: General Procedure for Boc Protection of Amines
This is a more general protocol that can be adapted for various amine substrates, including azetidine.
Materials:
Amine (e.g., Azetidine)
Di-tert-butyl dicarbonate (Boc₂O)
Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Water
Procedure:
Dissolve the amine (1 equivalent) in a mixture of THF and water.
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
Perform an aqueous work-up and extract the product with a suitable organic solvent.
Dry the organic layer and concentrate to obtain the Boc-protected amine.[7]
Quantitative Data on Boc Protection of Azetidine Derivatives
The efficiency of the Boc protection reaction on the azetidine ring is generally high. The following table summarizes representative yields from various synthetic reports.
To provide a clearer understanding of the process, the following diagrams illustrate the reaction workflow and the logical relationship of the Boc protecting group strategy.
Caption: General workflow for the Boc protection of an azetidine ring.
Caption: Logical flow of using Boc protection in azetidine synthesis.
Deprotection of N-Boc-Azetidines
A key advantage of the Boc group is its susceptibility to removal under acidic conditions, while being stable to most bases and nucleophiles.[1][10] This orthogonality is crucial in complex synthetic sequences. The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol.[6][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.
Conclusion
The Boc protection of azetidine rings is a reliable and high-yielding transformation that is indispensable in the synthesis of complex molecules for drug discovery and development. The straightforward reaction conditions, the stability of the protected intermediate, and the facile deprotection protocol make the Boc group an ideal choice for safeguarding the azetidine nitrogen. By understanding the underlying mechanisms and utilizing the detailed protocols provided, researchers can confidently incorporate this valuable tool into their synthetic strategies, paving the way for the creation of novel and impactful pharmaceuticals.
Physical and chemical properties of 3-(Boc-amino)azetidine HCl
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and synthetic applications of 3-(Boc-ami...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and synthetic applications of 3-(Boc-amino)azetidine hydrochloride. This versatile building block is of significant interest in medicinal chemistry and drug development due to the desirable properties imparted by the azetidine ring.
Core Physical and Chemical Properties
3-(Boc-amino)azetidine HCl is a stable, crystalline solid at room temperature. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient reagent for a variety of chemical transformations.
Quantitative Data Summary
The key physical and chemical properties of 3-(Boc-amino)azetidine HCl are summarized in the tables below.
Note: Some properties like boiling and flash points are for the free base and may differ for the hydrochloride salt.
Solubility Profile
Spectroscopic and Characterization Data
Characterization of 3-(Boc-amino)azetidine HCl is crucial for confirming its identity and purity. Below are typical spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆):
~8.9 ppm (br s, 2H): NH₂⁺ protons of the azetidinium ring.
~7.4 ppm (br s, 1H): NH proton of the Boc-carbamate.
~4.3 ppm (m, 1H): CH proton at the 3-position of the azetidine ring.
~4.0-4.2 ppm (m, 2H): Axial CH₂ protons of the azetidine ring.
~3.7-3.9 ppm (m, 2H): Equatorial CH₂ protons of the azetidine ring.
1.38 ppm (s, 9H): Protons of the tert-butyl group.
¹³C NMR (DMSO-d₆):
~155.5 ppm: Carbonyl carbon of the Boc group.
~78.0 ppm: Quaternary carbon of the tert-butyl group.
~48.0 ppm: Methylene carbons of the azetidine ring.
~45.0 ppm: Methine carbon at the 3-position of the azetidine ring.
~28.0 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
~3400 cm⁻¹: N-H stretch (carbamate).
~2980 cm⁻¹: C-H stretch (aliphatic).
~1690 cm⁻¹: C=O stretch (carbamate).
~1520 cm⁻¹: N-H bend.
~1160 cm⁻¹: C-O stretch.
Mass Spectrometry (MS)
ESI-MS (m/z): [M+H]⁺ calculated for C₈H₁₆N₂O₂ is 173.13, which corresponds to the free base after loss of HCl.
Experimental Protocols
General Handling and Storage
3-(Boc-amino)azetidine HCl is a hygroscopic solid and should be handled in a dry, inert atmosphere (e.g., a glovebox or under nitrogen). It should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Boc-Deprotection Protocol
A common reaction involving this compound is the removal of the Boc protecting group to liberate the free amine, which can then be used in subsequent synthetic steps.
Boc-Deprotection Workflow
Methodology:
Dissolve 3-(Boc-amino)azetidine HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Add a strong acid, such as trifluoroacetic acid (TFA) (2-4 eq) or a solution of HCl in dioxane (4M), dropwise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, the solvent and excess acid are removed under reduced pressure.
The resulting crude product, the diamine salt, can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration.
N-Arylation via Aza-Michael Addition
This protocol details a representative synthetic application of 3-(Boc-amino)azetidine HCl.
Aza-Michael Addition Workflow
Methodology:
To a solution of methyl (oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile, add 3-(Boc-amino)azetidine hydrochloride (1.0 eq).
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.2 eq), to the mixture.
Heat the reaction mixture to 45 °C and stir for 24 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
The resulting residue is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Applications in Drug Development
The azetidine moiety is a valuable pharmacophore in modern drug discovery. It is often used as a replacement for larger, more lipophilic rings to improve physicochemical properties such as solubility and metabolic stability. 3-(Boc-amino)azetidine HCl serves as a key starting material for introducing this functionalized four-membered ring into target molecules. Its protected amine allows for selective functionalization of the azetidine nitrogen, making it a versatile tool for building complex molecular architectures. This compound has been utilized in the synthesis of inhibitors for various biological targets, including kinases and proteases.
Unveiling the Many Names of a Key Building Block: Tert-butyl azetidin-3-ylcarbamate hydrochloride
For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. Tert-butyl azetidin-3-ylcarbamate hydrochloride, a versatile building block in medicinal chemistry, is...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. Tert-butyl azetidin-3-ylcarbamate hydrochloride, a versatile building block in medicinal chemistry, is known by a variety of synonyms across different databases, publications, and commercial listings. This guide provides a comprehensive compilation of these alternative names to aid in literature searches and material procurement.
The compound, with the CAS Number 217806-26-3, is frequently used in the synthesis of novel therapeutic agents due to its unique azetidine ring structure and the presence of a Boc-protecting group, which facilitates controlled chemical modifications.[1]
Below is a summary of the common synonyms and identifiers for Tert-butyl azetidin-3-ylcarbamate hydrochloride:
This table is not exhaustive but represents the most frequently encountered synonyms in scientific literature and chemical supplier catalogs.
It is important to note that slight variations in naming, such as the placement of "hydrochloride" or the use of "N-" versus "3-", are common.[2] Additionally, the free base form of this compound (CAS 91188-13-5), tert-butyl azetidin-3-ylcarbamate, also has its own set of synonyms which sometimes overlap in less precise contexts.[4] These include "3-(Boc-amino)azetidine" and "tert-Butyl 3-azetidinylcarbamate".
While this guide provides a thorough list of synonyms for Tert-butyl azetidin-3-ylcarbamate hydrochloride, the creation of an in-depth technical guide, detailed experimental protocols, and the generation of visualizations are beyond the scope of this response. For detailed experimental procedures and in-depth technical data, consulting peer-reviewed scientific literature and the technical data sheets provided by chemical suppliers is recommended.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Boc-aminoazetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions to synthesize...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions to synthesize 3-aryl and 3-heteroaryl azetidine derivatives. The azetidine scaffold is a highly valued structural motif in medicinal chemistry, and its incorporation into complex molecules via robust C-C bond-forming reactions is of significant interest for the development of novel therapeutics.
The protocols below focus on the coupling of N-Boc-protected azetidine at the 3-position. The starting material, 3-Boc-aminoazetidine hydrochloride, must first be neutralized and then converted into a suitable coupling partner, either a boronic acid derivative or a halide. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for preventing coordination to the palladium catalyst, which could otherwise lead to catalyst deactivation and low reaction yields.[1]
Protocol 1: Coupling of N-Boc-azetidin-3-ylboronic Acid Ester with (Hetero)aryl Halides
This protocol outlines the Suzuki-Miyaura coupling between a pinacol boronate ester of N-Boc-azetidine and a (hetero)aryl halide. Boronic esters are often preferred over boronic acids due to their enhanced stability and tolerance to a wider range of reaction conditions, minimizing side reactions like protodeboronation.[1]
Solvent: Anhydrous 1,4-dioxane and degassed water (e.g., 4:1 to 10:1 ratio)
Inert atmosphere (Argon or Nitrogen)
Standard laboratory glassware (e.g., Schlenk flask or reaction vial)
Procedure:
To an oven-dried Schlenk flask or reaction vial, add the N-Boc-azetidin-3-ylboronic acid pinacol ester, the (hetero)aryl halide, the palladium catalyst, the ligand, and the base under an inert atmosphere.
Evacuate and backfill the vessel with inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
Add the anhydrous organic solvent (e.g., 1,4-dioxane) followed by the degassed water via syringe.
Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reactions are typically complete within 2-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(hetero)aryl-N-Boc-azetidine.
Representative Data
The following table summarizes typical yields for Suzuki coupling reactions of N-Boc-azetidin-3-ylboronic acid derivatives with various aryl bromides, based on analogous reactions in the literature.
Entry
Aryl Bromide Partner
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Bromotoluene
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Dioxane/H₂O (5:1)
100
12
85
2
4-Bromoanisole
Pd₂(dba)₃ (2)
RuPhos (4)
Cs₂CO₃
Toluene/H₂O (10:1)
110
16
82
3
3-Bromopyridine
Pd(OAc)₂ (2)
XPhos (4)
K₂CO₃
Dioxane/H₂O (4:1)
90
18
75
4
1-Bromo-4-fluorobenzene
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Dioxane/H₂O (5:1)
100
10
88
Protocol 2: Coupling of N-Boc-3-iodoazetidine with (Hetero)arylboronic Acids
This protocol describes the coupling of a halogenated azetidine derivative with a (hetero)arylboronic acid. N-Boc-3-iodoazetidine is a common substrate for this transformation, offering good reactivity in palladium-catalyzed cross-coupling reactions.[2][3]
General Reaction Scheme:
Experimental Protocol
Materials:
N-Boc-3-iodoazetidine (1.0 equivalent)
(Hetero)arylboronic acid (1.2 - 1.5 equivalents)
Palladium Catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; 5 mol%) or a combination of a Pd(II) source and a ligand.
Solvent: e.g., Toluene/Ethanol/Water mixture or DMF/Water
Inert atmosphere (Argon or Nitrogen)
Standard laboratory glassware
Procedure:
In a reaction vessel, combine N-Boc-3-iodoazetidine, the (hetero)arylboronic acid, and the base.
Purge the vessel with an inert gas for 15-20 minutes.
Add the solvent mixture and degas the resulting solution by bubbling with the inert gas for a further 15 minutes.
Add the palladium catalyst under a positive pressure of inert gas.
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir.
Monitor the reaction for completion using TLC or LC-MS.
Once the reaction is complete, cool to room temperature and perform an aqueous workup. Dilute with an organic solvent, wash with water and brine, and dry the organic phase.
Remove the solvent under reduced pressure.
Purify the residue using flash column chromatography to isolate the 3-(hetero)aryl-N-Boc-azetidine product.
Representative Data
The table below provides representative data for the coupling of N-Boc-3-iodoazetidine with various boronic acids, with yields estimated from similar reported couplings.[2]
Entry
(Hetero)arylboronic Acid
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Toluene/EtOH/H₂O
85
16
85
2
4-Methoxyphenylboronic acid
Pd(OAc)₂ (2) / SPhos (4)
K₃PO₄
Dioxane/H₂O
100
12
82
3
3-Biphenylboronic acid
Pd(dppf)Cl₂ (3)
Na₂CO₃
DMF/H₂O
90
20
78
4
Thiophene-2-boronic acid
Pd(PPh₃)₄ (5)
K₂CO₃
Toluene/EtOH/H₂O
85
18
70
Visualized Workflows and Mechanisms
To aid in the conceptualization of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A step-by-step workflow for the Suzuki coupling of azetidine derivatives.
Application Notes and Protocols for the N-Arylation of Tert-butyl azetidin-3-ylcarbamate hydrochloride
Application Note The N-arylation of azetidines is a pivotal transformation in medicinal chemistry and drug development. The resulting N-aryl azetidine motif is a key structural component in a multitude of biologically ac...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note
The N-arylation of azetidines is a pivotal transformation in medicinal chemistry and drug development. The resulting N-aryl azetidine motif is a key structural component in a multitude of biologically active compounds, valued for its ability to confer desirable physicochemical properties such as improved solubility, metabolic stability, and target affinity. Tert-butyl azetidin-3-ylcarbamate hydrochloride serves as a versatile building block for introducing this valuable scaffold.
This document outlines two robust and widely adopted protocols for the N-arylation of tert-butyl azetidin-3-ylcarbamate: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is renowned for its broad substrate scope and high functional group tolerance, typically employing palladium catalysts with specialized phosphine ligands.[1][2] The Ullmann condensation, a classical method, utilizes copper catalysts and is often preferred for specific substrates or when palladium-based methods are not viable.[3][4] The choice between these methods depends on the specific aryl halide, available resources, and desired scale of the reaction.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[1][5] For the N-arylation of tert-butyl azetidin-3-ylcarbamate hydrochloride, the reaction requires the in-situ neutralization of the hydrochloride salt by a base to liberate the free amine for coupling with an aryl halide or pseudohalide. The selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.[6][7]
Data Presentation: Representative Conditions for Buchwald-Hartwig N-Arylation
The following table summarizes typical reaction conditions and yields for the N-arylation of tert-butyl azetidin-3-ylcarbamate with various aryl halides, based on literature precedents for similar couplings.[8]
This protocol provides a general methodology for the palladium-catalyzed N-arylation of tert-butyl azetidin-3-ylcarbamate hydrochloride with an aryl bromide.
Safety Precautions:
Handle all reagents and solvents in a well-ventilated fume hood.
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere.
Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a positive pressure of inert gas.
Organic solvents like toluene and dioxane are flammable. Keep away from ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Schlenk tube or oven-dried round-bottom flask with reflux condenser
Magnetic stirrer and hotplate with oil bath
Inert gas supply (Argon or Nitrogen) with manifold
Standard glassware for workup and purification
Procedure:
Reaction Setup: In a glovebox or under a positive flow of inert gas, add tert-butyl azetidin-3-ylcarbamate hydrochloride, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube equipped with a magnetic stir bar.
Solvent Addition: Add anhydrous, degassed toluene to the Schlenk tube via syringe.
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox (if used). Place the tube in a preheated oil bath at 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with the slow addition of water (10 mL).
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation provides a palladium-free alternative for N-arylation.[10][11] This reaction typically requires a copper(I) catalyst, a base, and often a ligand to facilitate the coupling.[4] While traditional Ullmann conditions involved harsh temperatures, modern protocols often use ligands like N,N'-dimethylethylenediamine or amino acids to enable the reaction to proceed under milder conditions.[3] This method is particularly useful for coupling with aryl iodides.
Data Presentation: Representative Conditions for Ullmann Condensation
The following table summarizes typical conditions for the copper-catalyzed N-arylation of tert-butyl azetidin-3-ylcarbamate.
Entry
Aryl Halide (Ar-X)
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Iodotoluene
CuI (10)
N,N'-Dimethylethylenediamine (20)
K₂CO₃ (3.0)
Dioxane
110
24
70-85
2
1-Iodo-4-nitrobenzene
CuI (5)
L-Proline (10)
K₂CO₃ (3.0)
DMSO
90
24
75-90
3
2-Bromopyridine
CuI (10)
Phenanthroline (20)
K₃PO₄ (3.0)
DMF
120
36
65-80
4
1-Iodo-4-methoxybenzene
CuI (10)
None
Cs₂CO₃ (3.0)
NMP
130
24-48
60-75
Experimental Protocol: Ullmann Condensation
This protocol describes a general procedure for the copper-catalyzed N-arylation of tert-butyl azetidin-3-ylcarbamate hydrochloride with an aryl iodide.
Safety Precautions:
Perform the reaction in a well-ventilated fume hood.
High-boiling polar solvents like DMSO, DMF, and NMP can be harmful; avoid inhalation and skin contact.
Reaction vial or flask with a reflux condenser or sealed cap
Magnetic stirrer and hotplate with oil bath
Standard glassware for workup and purification
Procedure:
Reaction Setup: To a reaction vial containing a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate hydrochloride, the aryl iodide, copper(I) iodide, and potassium carbonate.
Solvent and Ligand Addition: Add anhydrous dioxane (or DMSO) followed by N,N'-dimethylethylenediamine to the vial.
Reaction Execution: Seal the vial tightly and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously.
Monitoring: Monitor the reaction's progress using TLC or LC-MS. These reactions may require 24-48 hours for completion.
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic extracts and wash thoroughly with water to remove the high-boiling solvent, followed by a wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired N-arylated product.
Mandatory Visualizations
Caption: Logical relationship of components in the N-arylation reaction.
Introduction Tert-butyl azetidin-3-ylcarbamate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine on the strained four-membered azetidine ring make...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Tert-butyl azetidin-3-ylcarbamate hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine on the strained four-membered azetidine ring makes it a versatile synthon for introducing the azetidine moiety into more complex molecules. Azetidine rings are of significant interest in drug design as they can impart desirable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional complexity, potentially leading to enhanced biological activity and selectivity.[1][2][3] Reductive amination is a cornerstone of amine synthesis, providing a reliable method for the formation of carbon-nitrogen bonds.[4] This process, also known as reductive alkylation, typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4][5][6]
Principle of the Reaction
The reductive amination using Tert-butyl azetidin-3-ylcarbamate hydrochloride follows a well-established two-step, one-pot mechanism. First, the primary amine of the deprotected azetidine reacts with a carbonyl compound to form an iminium ion intermediate. Due to the hydrochloride salt form of the starting material, a base is required to liberate the free amine. The subsequent in situ reduction of the iminium ion by a suitable reducing agent yields the N-substituted azetidine product.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), and sodium borohydride (NaBH4).[5][7][8] Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, selectivity for iminium ions over carbonyls, and the absence of toxic cyanide byproducts.[5][7][8]
Applications in Drug Discovery
The N-substituted azetidine derivatives synthesized via this method are precursors to a wide range of biologically active molecules. The Boc-protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This allows for the facile generation of libraries of compounds for screening in drug discovery programs. The azetidine scaffold is found in a number of approved drugs and clinical candidates, highlighting its importance in the development of new therapeutics.[3]
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde with Tert-butyl azetidin-3-ylcarbamate hydrochloride
This protocol is a representative example and may require optimization for specific substrates.
To a solution of Tert-butyl azetidin-3-ylcarbamate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL per 1 g of the hydrochloride salt) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq). Stir the mixture at room temperature for 20 minutes to liberate the free amine.
Add the aldehyde (1.05 eq) to the reaction mixture and stir at room temperature for 1 hour to facilitate imine formation.
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the Boc Group (Optional)
Dissolve the purified Boc-protected N-substituted azetidine in a minimal amount of a suitable solvent such as diethyl ether or methanol.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) until the pH is acidic (pH ~1-2), which will result in the formation of a precipitate.
Stir the suspension at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired N-substituted azetidin-3-amine as a hydrochloride salt.[9]
Data Presentation
Representative Data for the Reductive Amination of Various Aldehydes
The following table summarizes typical results for the reductive amination of Tert-butyl azetidin-3-ylcarbamate hydrochloride with a selection of aldehydes, based on established protocols for similar amines.[8][9]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Azetidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of two classes of novel kinase inhibitors in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of two classes of novel kinase inhibitors incorporating azetidine scaffolds: STAT3 and MerTK inhibitors. The inclusion of the strained four-membered azetidine ring can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, making it a valuable building block in medicinal chemistry.[1]
Part 1: Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various human cancers. The development of small molecule inhibitors that directly target STAT3 is a promising therapeutic strategy. This section focuses on a series of potent and selective (R)-azetidine-2-carboxamide STAT3 inhibitors.
Data Presentation: In Vitro and Cellular Activity
The following tables summarize the biological activity of a selection of (R)-azetidine-2-carboxamide based STAT3 inhibitors, highlighting their potency in inhibiting STAT3 DNA-binding and the viability of cancer cell lines with constitutively active STAT3.
Table 1: In Vitro STAT3 DNA-Binding Inhibition and Binding Affinity
Compound ID
Modification Highlights
STAT3 DNA-Binding IC₅₀ (µM)
Binding Affinity to STAT3 K₉ (nM)
5a
Salicylic acid moiety
0.55
Not Reported
5o
Modified salicylic acid
0.38
Not Reported
8i
Alternative linker
0.34
Not Reported
7g
Optimized for cell permeability
Not Reported
880
9k
Optimized for cell permeability
Not Reported
960
Data sourced from studies on novel azetidine-based STAT3 inhibitors.[2][3][4]
Table 2: Cellular Activity of Azetidine-Based STAT3 Inhibitors
Compound ID
Cell Line (Cancer Type)
Cell Viability EC₅₀ (µM)
7e
MDA-MB-231 (Breast)
0.9 - 1.9
7f
MDA-MB-231 (Breast)
0.9 - 1.9
7g
MDA-MB-231 (Breast)
0.9 - 1.9
9k
MDA-MB-231 (Breast)
0.9 - 1.9
Data reflects the efficacy of compounds in inhibiting the growth of human breast cancer cells that harbor aberrantly active STAT3.[2][3]
Experimental Protocols
This protocol describes a representative synthesis of an (R)-azetidine-2-carboxamide derivative, a core scaffold for potent STAT3 inhibitors. The synthesis starts from commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid.
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
Esterification: To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid in DMF, add potassium carbonate and benzyl bromide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Perform an aqueous workup and purify by flash chromatography to yield the benzyl ester.
Boc Deprotection: Dissolve the benzyl ester in DCM and add TFA. Stir at room temperature until the Boc group is completely removed (monitored by TLC). Evaporate the solvent and excess TFA under reduced pressure.
Sulfonylation: Dissolve the resulting amine salt in DCM and add TEA, followed by the dropwise addition of pentafluorobenzenesulfonyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the product by flash chromatography to obtain the N-sulfonylated azetidine benzyl ester.
Saponification: Dissolve the N-sulfonylated azetidine benzyl ester in a mixture of THF, MeOH, and water. Add LiOH and stir at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture and extract the carboxylic acid product.
Amide Coupling: To a solution of the N-sulfonylated azetidine-2-carboxylic acid in DMF, add EDC, HOBt, and (4-cyclohexylphenyl)methanamine. Stir at room temperature until the reaction is complete. Perform an aqueous workup and purify the final product by flash chromatography.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
This assay assesses the ability of the synthesized inhibitors to prevent STAT3 from binding to its consensus DNA sequence.
Materials:
Nuclear extracts from cancer cells with active STAT3 (e.g., MDA-MB-231)
Synthesized azetidine inhibitors
³²P-labeled high-affinity sis-inducible element (hSIE) probe
Prepare Nuclear Extracts: Culture MDA-MB-231 cells and prepare nuclear extracts using a commercial kit or a standard protocol.
Binding Reaction: In a microcentrifuge tube, pre-incubate the nuclear extract with varying concentrations of the azetidine inhibitor for 30 minutes at room temperature.
Add poly(dI-dC) as a non-specific competitor.
Add the ³²P-labeled hSIE probe and incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer until the dye front reaches the bottom.
Visualization: Dry the gel and expose it to a phosphor screen overnight. Visualize the bands using a phosphorimager system.
Data Analysis: Quantify the intensity of the STAT3-DNA complex band. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in STAT3 DNA-binding activity.
Visualization: STAT3 Signaling Pathway and Experimental Workflow
Caption: The JAK-STAT3 signaling pathway and the point of inhibition.
Part 2: Azetidine-Based MerTK Inhibitors
Mer proto-oncogene tyrosine kinase (MerTK) is a receptor tyrosine kinase that, when overexpressed in tumors, can promote cancer cell survival and dampen the anti-tumor immune response. Inhibiting MerTK is a promising strategy in cancer therapy. This section details a series of pyrazinamide-based MerTK inhibitors featuring an azetidine-benzoxazole moiety.
Data Presentation: In Vitro Activity
The following table presents the in vitro inhibitory activity of representative azetidine-benzoxazole MerTK inhibitors.
Table 3: In Vitro MerTK Inhibition
Compound ID
Modification Highlights
MerTK IC₅₀ (nM)
Compound A
Core Scaffold
15.2
Compound B
Modified Benzoxazole
5.8
Compound 31
Optimized Azetidine
1.3
Compound D
Alternative Linker
22.5
Data is representative of pyrazinamide-based MerTK inhibitors bearing an azetidine-benzoxazole substituent.[5]
Experimental Protocols
This protocol outlines a general synthetic route for a pyrazinamide-based MerTK inhibitor incorporating an azetidine-benzoxazole fragment.
Amide Coupling: To a solution of the substituted pyrazinamide carboxylic acid in DMF, add HATU, DIPEA, and the azetidine-containing benzoxazole intermediate.
Stir the reaction mixture at room temperature until completion (monitored by LC-MS).
Workup and Purification: Perform a standard aqueous workup by diluting the reaction mixture with ethyl acetate and washing with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the final pyrazinamide-azetidine-benzoxazole MerTK inhibitor.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of inhibitors to MerTK.
Materials:
Recombinant MerTK enzyme
LanthaScreen™ Eu-anti-tag antibody
Alexa Fluor™ 647-labeled kinase tracer
Synthesized azetidine inhibitors
Assay buffer
384-well microplates
TR-FRET plate reader
Procedure:
Reagent Preparation: Prepare serial dilutions of the synthesized azetidine inhibitor in the assay buffer. Prepare a solution of MerTK and Eu-anti-tag antibody in the assay buffer.
Assay Setup: In a 384-well plate, add the inhibitor dilutions.
Add the MerTK/antibody solution to all wells.
Initiate the reaction by adding the Alexa Fluor™ 647-labeled tracer.
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualization: MerTK Signaling Pathway
Caption: The MerTK signaling pathway and downstream effectors.
General Experimental Workflow for Kinase Inhibitor Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical development of novel kinase inhibitors, from initial design to in vivo evaluation.
Caption: A generalized workflow for kinase inhibitor discovery.
Application Notes and Protocols: Solid-Phase Peptide Synthesis Incorporating 3-Aminoazetidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. 3-Aminoazetidine-2-carboxylic acid (Aze), a four-membered cyclic amino acid analogue, has emerged as a valuable building block in peptide synthesis. Its rigid structure can induce specific turns in the peptide backbone, making it a particularly useful tool for the synthesis of conformationally constrained peptides, including small macrocyclic peptides.[1][2][3] The azetidine ring can also confer increased resistance to proteolytic degradation.[3]
This document provides detailed application notes and protocols for the incorporation of Fmoc-protected 3-aminoazetidine-2-carboxylic acid into peptides via solid-phase peptide synthesis (SPPS). Due to the sterically hindered nature of this cyclic amino acid, optimized coupling strategies are often necessary to ensure efficient peptide bond formation.[4][5]
Data Presentation
The following table summarizes illustrative quantitative data for the incorporation of Fmoc-Aze(Boc)-OH into a model peptide sequence (e.g., Ac-Ala-Aze-Gly-NH₂). This data is based on typical results obtained for the coupling of sterically hindered amino acids and may vary depending on the specific sequence and synthesis conditions.[6][7]
Parameter
Standard Coupling (HBTU/DIPEA)
Optimized Coupling (HATU/DIPEA, Double Coupling)
Coupling Efficiency of Fmoc-Aze(Boc)-OH
80-90%
>98%
Coupling Efficiency of Subsequent Amino Acid (Gly)
>99%
>99%
Crude Peptide Purity (by RP-HPLC)
65-75%
85-95%
Overall Yield of Purified Peptide
20-30%
40-50%
Experimental Protocols
This section details the materials and methods for the manual solid-phase synthesis of a peptide containing a 3-aminoazetidine-2-carboxylic acid residue using the Fmoc/tBu strategy.
This protocol describes the synthesis of a model tripeptide, Ac-Ala-Aze-Gly-NH₂.
1. Resin Swelling:
Place the Rink Amide resin in a reaction vessel.
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection (Initial):
Drain the DMF.
Add the 20% piperidine/DMF solution to the resin.
Agitate for 3 minutes, then drain.
Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.
Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
3. Coupling of the First Amino Acid (Fmoc-Gly-OH):
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
Add the activated amino acid solution to the deprotected resin.
Agitate for 1-2 hours at room temperature.
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
4. Fmoc Deprotection:
Repeat step 2.
5. Coupling of Fmoc-Aze(Boc)-OH (Optimized Double Coupling):
First Coupling:
In a separate vial, pre-activate Fmoc-Aze(Boc)-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.[4]
Add the activated solution to the resin and agitate for 2 hours.
Wash the resin with DMF (3 x 1 min).
Second Coupling:
Repeat the first coupling step with a fresh solution of activated Fmoc-Aze(Boc)-OH.
After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
6. Fmoc Deprotection:
Repeat step 2.
7. Coupling of the Final Amino Acid (Fmoc-Ala-OH):
Repeat step 3 using Fmoc-Ala-OH.
8. N-terminal Acetylation:
After the final Fmoc deprotection (repeat step 2), wash the resin with DMF.
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
Agitate for 30 minutes.
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min), followed by MeOH (3 x 1 min).
Dry the resin under vacuum.
9. Cleavage and Deprotection:
Add the cleavage cocktail (Reagent K) to the dried peptide-resin.
Gently agitate for 2-3 hours at room temperature.
Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
Dry the crude peptide under vacuum.
10. Purification and Analysis:
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
SPPS Workflow for Incorporating 3-Aminoazetidine
Caption: SPPS workflow for the synthesis of a peptide containing 3-aminoazetidine.
Chemical Structure of Fmoc-Aze(Boc)-OH
Caption: Structure of the Fmoc-Aze(Boc)-OH building block.
Note: The above DOT script for the chemical structure is a placeholder. A more accurate representation would require a dedicated chemical drawing tool.
Conclusion
The incorporation of 3-aminoazetidine-2-carboxylic acid into peptides using solid-phase synthesis is a feasible and valuable technique for developing novel peptide-based therapeutics and research tools. Due to the sterically hindered nature of the azetidine ring, optimized coupling conditions, such as the use of potent activating reagents like HATU and employing a double coupling strategy, are recommended to achieve high coupling efficiencies and overall yields. The protocols outlined in this document provide a robust starting point for researchers to successfully synthesize azetidine-containing peptides.
Application Notes and Protocols: Deprotection of Boc-Aminoazetidine Hydrochloride Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex mole...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and peptidomimetics. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. Azetidine moieties are increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Consequently, the efficient deprotection of Boc-protected aminoazetidines is a critical transformation in many synthetic routes.
This document provides detailed application notes and protocols for the acidic deprotection of Boc-aminoazetidine hydrochloride, a common intermediate in pharmaceutical and medicinal chemistry. The protocols focus on the use of two standard acidic reagents: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl).
Reaction Mechanism
The acidic deprotection of a Boc-protected amine proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][2] The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt.[2]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
Two primary methods for the acidic deprotection of Boc-aminoazetidine hydrochloride are detailed below. The choice of reagent and conditions may depend on the substrate's sensitivity to the acid strength and the desired final salt form.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally effective method for Boc deprotection.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve the Boc-aminoazetidine hydrochloride in anhydrous DCM (a typical concentration is 0.1-0.5 M).
Cooling: Cool the solution to 0 °C using an ice bath.
TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) of the DCM volume. For substrates with other acid-sensitive functional groups, it is advisable to start with a lower concentration of TFA.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.
Wash the organic layer with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Purification: The resulting 3-aminoazetidine can be purified by crystallization or other suitable techniques if necessary. Often, the resulting salt is of sufficient purity for subsequent steps.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is also widely used and often results in the direct precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.
Materials:
Boc-aminoazetidine hydrochloride
4M HCl in 1,4-dioxane
Methanol (optional, as a co-solvent)
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Dissolution: Dissolve the Boc-aminoazetidine hydrochloride in a minimal amount of methanol (if necessary for solubility) in a round-bottom flask. Alternatively, the substrate can be directly suspended in the HCl/dioxane solution.
HCl Addition: Add a 4M solution of HCl in 1,4-dioxane to the stirred mixture.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[3][4] Monitor the reaction progress by TLC or LC-MS.
Isolation:
Upon completion of the reaction, the deprotected 3-aminoazetidine dihydrochloride salt often precipitates from the reaction mixture.
If precipitation is not complete, the product can be precipitated by the addition of diethyl ether.
Collect the solid product by filtration.
Wash the collected solid with diethyl ether to remove any non-polar impurities.
Dry the product under vacuum to yield the 3-aminoazetidine dihydrochloride.
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the acidic deprotection of various Boc-protected amines, providing a reference for the expected performance of the protocols described above. Note that specific yields for Boc-aminoazetidine hydrochloride deprotection are not widely reported in the literature, but the data for similar substrates can serve as a guideline.
The general workflow for the deprotection of Boc-aminoazetidine hydrochloride can be visualized as follows:
Caption: General Experimental Workflow for Boc Deprotection.
Considerations and Troubleshooting
Substrate Sensitivity: If the substrate contains other acid-labile protecting groups, careful selection of the deprotection conditions is crucial. Milder conditions, such as lower concentrations of acid or lower temperatures, may be required to achieve selective deprotection.
tert-Butylation: The tert-butyl cation generated during the reaction is a reactive electrophile and can alkylate nucleophilic residues in the substrate or product. This is a particular concern for electron-rich aromatic rings or other nucleophilic functional groups. The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, can mitigate this side reaction by trapping the tert-butyl cation.
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid. Ensure that the starting material is fully dissolved in the reaction solvent.
Product Isolation: The deprotected amine salt may be hygroscopic. It is important to handle the final product under anhydrous conditions if it is to be used in subsequent moisture-sensitive reactions.
Conclusion
The acidic deprotection of Boc-aminoazetidine hydrochloride is a robust and reliable transformation that can be achieved using standard laboratory reagents and techniques. By carefully selecting the appropriate acidic conditions and monitoring the reaction progress, high yields of the desired deprotected product can be obtained. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the successful execution of this important synthetic step.
Application Notes and Protocols for the Coupling of Carboxylic Acids with Tert-butyl azetidin-3-ylcarbamate
Introduction The azetidine motif is a valuable four-membered heterocyclic scaffold frequently incorporated into modern pharmaceuticals and agrochemicals due to its ability to impart unique conformational constraints, imp...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The azetidine motif is a valuable four-membered heterocyclic scaffold frequently incorporated into modern pharmaceuticals and agrochemicals due to its ability to impart unique conformational constraints, improve physicochemical properties, and serve as a versatile synthetic handle. Tert-butyl azetidin-3-ylcarbamate is a key building block that allows for the introduction of this desirable moiety. The Boc-protected amino group provides a stable, yet readily cleavable, protecting group, while the secondary amine of the azetidine ring is available for nucleophilic attack, most commonly in amide bond formation reactions.
This application note provides detailed protocols for the efficient coupling of a variety of carboxylic acids to tert-butyl azetidin-3-ylcarbamate using standard, high-yielding amide coupling methodologies. The protocols are intended for researchers, scientists, and drug development professionals seeking reliable procedures for the synthesis of N-acylated azetidine derivatives.
General Reaction Scheme
The fundamental transformation involves the activation of a carboxylic acid, followed by nucleophilic attack by the secondary amine of tert-butyl azetidin-3-ylcarbamate to form a stable amide bond. This process is typically mediated by a coupling reagent to facilitate the reaction and is often carried out in the presence of a non-nucleophilic base.
Caption: General scheme for the amide coupling of a carboxylic acid with tert-butyl azetidin-3-ylcarbamate.
Data Presentation: Representative Amide Coupling Yields
The choice of coupling reagent and reaction conditions can influence the yield of the desired N-acyl azetidine product. Below is a summary of typical yields obtained for the coupling of various classes of carboxylic acids with tert-butyl azetidin-3-ylcarbamate using two common and effective protocols.
Carboxylic Acid
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Aromatic
Benzoic Acid
HATU
DIPEA
DMF
2
92
4-Fluorobenzoic Acid
HATU
DIPEA
DMF
2
95
2-Naphthoic Acid
EDC, HOBt
DIPEA
DCM
12
88
Heteroaromatic
Thiophene-2-carboxylic Acid
HATU
DIPEA
DMF
3
89
Pyridine-3-carboxylic Acid
EDC, HOBt
DIPEA
DCM
16
85
Aliphatic
Cyclohexanecarboxylic Acid
HATU
DIPEA
DMF
4
91
Acetic Acid
EDC, HOBt
DIPEA
DCM
12
82
Note: The yields presented are representative and may vary depending on the specific substrate, reaction scale, and purity of reagents.
Experimental Protocols
Materials and General Procedures:
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.
Anhydrous solvents are recommended for all coupling reactions to prevent hydrolysis of activated intermediates.
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Tert-butyl azetidin-3-ylcarbamate is often supplied as a hydrochloride salt. In such cases, an additional equivalent of a non-nucleophilic base (e.g., DIPEA or triethylamine) is required to neutralize the salt and liberate the free amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally provides high yields in short reaction times, even with sterically hindered or electron-deficient carboxylic acids.
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add tert-butyl azetidin-3-ylcarbamate (1.1 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 5-10 minutes.
Add HATU (1.1 eq) to the reaction mixture in one portion.
Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl azetidine.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This classic carbodiimide-based protocol is a cost-effective and reliable method for a wide range of amide bond formations. The addition of HOBt minimizes the risk of racemization for chiral carboxylic acids and improves coupling efficiency.
To a stirred solution of the carboxylic acid (1.0 eq), tert-butyl azetidin-3-ylcarbamate (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (3.0 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) portion-wise to the stirred mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, dilute the mixture with DCM.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl azetidine.
Application
Application Notes and Protocols for Tert-butyl azetidin-3-ylcarbamate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1][2][3] This appro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1][2][3] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[1][4] Due to their simplicity, fragments can explore chemical space more effectively than larger, more complex molecules, often resulting in higher hit rates and more efficient optimization pathways.[2][3]
The azetidine scaffold is a valuable motif in medicinal chemistry, prized for its three-dimensional character, which can improve physicochemical properties like solubility and metabolic stability.[5][6] The strained four-membered ring can also contribute to favorable binding energetics.[7][8] Tert-butyl azetidin-3-ylcarbamate serves as a protected precursor to the 3-aminoazetidine fragment. The Boc-protected form offers stability and desirable solubility properties for initial library storage, while the deprotected amine provides a key vector for interaction with the target or for subsequent chemical elaboration during hit-to-lead optimization.[5][8]
These application notes provide a comprehensive overview of the use of Tert-butyl azetidin-3-ylcarbamate as a source for the 3-aminoazetidine fragment in FBDD campaigns, including protocols for its deprotection and use in common biophysical screening assays.
Synthesis and Deprotection of the Fragment
Tert-butyl azetidin-3-ylcarbamate is a commercially available reagent.[9][10][11] For use in fragment screening, the Boc protecting group must be removed to yield the primary amine of 3-aminoazetidine, which is the active fragment for screening.
Protocol 1: Boc Deprotection of Tert-butyl azetidin-3-ylcarbamate
Objective: To generate the hydrochloride salt of 3-aminoazetidine for use in aqueous screening buffers.
Materials:
Tert-butyl azetidin-3-ylcarbamate
4M HCl in 1,4-dioxane
Dichloromethane (DCM)
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or argon supply
Rotary evaporator
Procedure:
Dissolve Tert-butyl azetidin-3-ylcarbamate in a minimal amount of DCM in a clean, dry round-bottom flask.
Place the flask in an ice bath and stir the solution.
Slowly add an excess (typically 3-4 equivalents) of 4M HCl in 1,4-dioxane to the stirring solution.
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
To precipitate the product, add diethyl ether to the residue and triturate to form a solid.
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
The resulting white to off-white solid is 3-aminoazetidine hydrochloride, which can be stored and used to prepare stock solutions for screening.
Caption: Workflow for the deprotection of Tert-butyl azetidin-3-ylcarbamate.
Application in Fragment Screening
Once prepared, the 3-aminoazetidine fragment can be included in a fragment library for screening against a protein target of interest. A typical FBDD campaign follows a workflow of primary screening, hit validation, and structural characterization.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Below are detailed protocols for common biophysical techniques used for fragment screening and hit validation.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, also known as Thermal Shift Assay, is a high-throughput method to identify fragments that bind to a target protein by measuring changes in its thermal stability.[5][8]
Materials:
Target protein (0.1-0.2 mg/mL)
SYPRO Orange dye (5000x stock in DMSO)
3-aminoazetidine hydrochloride stock solution (e.g., 100 mM in water or buffer)
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
96- or 384-well qPCR plates
Real-time PCR instrument
Procedure:
Prepare the assay mix: In a microcentrifuge tube, combine the target protein and SYPRO Orange dye in the assay buffer to final concentrations of 2-5 µM and 5x, respectively.
Dispense the assay mix into the wells of the qPCR plate.
Add the 3-aminoazetidine fragment solution to the wells to achieve the desired final screening concentration (typically 100 µM to 1 mM). Ensure the final concentration of any co-solvent is consistent across all wells.
Include appropriate controls:
No-ligand control (protein + dye + buffer)
Buffer-only control (dye + buffer)
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/min, while monitoring fluorescence.
Data Analysis: The melting temperature (Tₘ) is the midpoint of the protein unfolding transition. A positive shift in Tₘ (ΔTₘ) in the presence of the fragment compared to the no-ligand control indicates binding. A ΔTₘ of ≥ 2°C is typically considered a significant hit.
Hypothetical DSF Screening Data
Fragment ID
Target Protein
Fragment Conc. (mM)
ΔTₘ (°C)
3-aminoazetidine
Kinase A
1
3.2
3-aminoazetidine
Protease B
1
0.5
Control Fragment 1
Kinase A
1
0.2
Control Fragment 2
Kinase A
1
4.1
Protocol 3: Surface Plasmon Resonance (SPR) for Hit Validation
SPR is a label-free technique that measures binding events in real-time, allowing for the determination of binding affinity (Kᵢ) and kinetics.[12][13]
Materials:
SPR instrument and sensor chips (e.g., CM5)
Target protein
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
Amine coupling kit (EDC, NHS, ethanolamine)
Running buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
3-aminoazetidine hydrochloride solutions of varying concentrations
Procedure:
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for an immobilization level that provides a robust signal for small fragment binding (e.g., 5000-10000 Response Units, RU).
Binding Analysis:
Prepare a dilution series of 3-aminoazetidine in running buffer. A typical concentration range for fragments is 10 µM to 2 mM.
Inject the fragment solutions over the immobilized protein surface and a reference flow cell (without protein).
Monitor the binding response (in RU) in real-time. Include buffer-only injections for double referencing.
Data Analysis:
Subtract the reference channel signal from the active channel signal.
Plot the steady-state response against the fragment concentration.
Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (Kᵢ).
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kᵢ, ΔH, ΔS).[12][14]
Materials:
Isothermal titration calorimeter
Target protein (typically 10-50 µM in the cell)
3-aminoazetidine hydrochloride (typically 10-20x the protein concentration in the syringe)
Matching buffer for protein and fragment solutions
Procedure:
Prepare the protein solution and place it in the sample cell.
Prepare the fragment solution in the same buffer and load it into the injection syringe.
Set up the experiment with a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
Perform a control experiment by injecting the fragment into buffer alone to measure the heat of dilution.
Data Analysis:
Subtract the heat of dilution from the raw binding data.
Integrate the area under each injection peak to determine the heat change.
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kᵢ), enthalpy (ΔH), and stoichiometry (n).
Hypothetical Hit Validation Data
Fragment ID
Method
Target Protein
Affinity (Kᵢ, µM)
Ligand Efficiency (LE)
3-aminoazetidine
SPR
Kinase A
750
0.35
3-aminoazetidine
ITC
Kinase A
820
0.34
Control Fragment 2
SPR
Kinase A
300
0.41
Note: Ligand Efficiency (LE) is calculated as: LE = -ΔG / N, where ΔG = RTln(Kᵢ) and N is the number of non-hydrogen atoms. A higher LE (typically >0.3) is desirable for a fragment hit.
Hit-to-Lead Optimization
The 3-aminoazetidine fragment offers clear vectors for chemical elaboration. The primary amine can be functionalized through acylation, alkylation, or sulfonylation to explore interactions with nearby pockets in the binding site. The azetidine ring itself can be further substituted to optimize the scaffold's orientation and properties. This structure-guided evolution is key to improving the potency of the initial fragment hit into a viable lead compound.
Caption: Inhibition of a hypothetical signaling pathway by a 3-aminoazetidine-derived inhibitor.
Application Notes and Protocols for the Synthesis of Azetidine-Containing Scaffolds for Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and quantitative data for the synthesis of diverse azetidine-containing scaffolds amenable to parallel sy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of diverse azetidine-containing scaffolds amenable to parallel synthesis. The methodologies outlined are suitable for the generation of chemical libraries for drug discovery and medicinal chemistry programs.
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique conformational properties and ability to introduce three-dimensionality into molecules make them valuable scaffolds in the design of novel therapeutic agents.[2] This document details robust synthetic strategies for accessing a variety of functionalized azetidines, with a focus on methods compatible with parallel synthesis to facilitate the rapid exploration of chemical space.
Multicomponent Reactions for Azetidine Scaffold Synthesis
Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are particularly well-suited for the generation of azetidine-containing libraries.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[3] By employing azetidine-containing starting materials, diverse scaffolds can be readily accessed.
Table 1: Representative yields for Ugi and Ugi-azide reactions for the synthesis of functionalized heterocyclic systems.
This protocol describes a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction for the synthesis of tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds.
Reaction Setup: In a sealed vial, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), allylamine hydrochloride (1.0 mmol, 1.0 equiv), trimethylsilyl azide (1.0 mmol, 1.0 equiv), and tert-butyl isocyanide (1.0 mmol, 1.0 equiv) in methanol (5 mL).
Base Addition: Add triethylamine (1.5 mmol) to the mixture.
Reaction: Heat the reaction mixture at 40 °C for 24 hours.
Workup: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1:6) to afford the desired 1,5-disubstituted-1H-tetrazole.
Microwave-assisted synthesis with Tert-butyl azetidin-3-ylcarbamate hydrochloride
Application Notes: Microwave-Assisted Synthesis of N-Aryl Azetidine Derivatives Introduction Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal c...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes: Microwave-Assisted Synthesis of N-Aryl Azetidine Derivatives
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] Their unique strained ring structure provides a rigid scaffold that can enforce specific conformations, leading to enhanced binding affinity and selectivity for biological targets.[2][3] Derivatives of tert-butyl azetidin-3-ylcarbamate are key building blocks for a variety of pharmacologically active compounds, including potent kinase inhibitors used in oncology.[2][4] One prominent example is Cobimetinib, a selective MEK1/2 inhibitor used in the treatment of melanoma, which features a substituted azetidine moiety.[2][5]
Conventional synthetic methods for functionalizing the azetidine nitrogen often require long reaction times and high temperatures. Microwave-assisted organic synthesis (MAOS) offers a powerful alternative, dramatically accelerating reaction rates, increasing yields, and improving product purity by enabling rapid and uniform heating.[6][7] This application note details a protocol for the rapid N-arylation of tert-butyl azetidin-3-ylcarbamate using a microwave-assisted Buchwald-Hartwig amination, a robust palladium-catalyzed cross-coupling reaction.[6][8]
Advantages of Microwave-Assisted Buchwald-Hartwig Amination
Rapid Reaction Times: Microwave irradiation can reduce reaction times from many hours to just a few minutes.[6][9]
High Yields: The efficient energy transfer often leads to higher conversion rates and isolated yields.[10]
Improved Purity: Shorter reaction times at high temperatures can minimize the formation of degradation byproducts.
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.
Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[11]
General Reaction Scheme
The protocol describes the palladium-catalyzed cross-coupling of tert-butyl azetidin-3-ylcarbamate hydrochloride with various aryl bromides. The hydrochloride salt is neutralized in situ by the base.
General Reaction for N-Arylation of tert-Butyl azetidin-3-ylcarbamate
Experimental Data
The following table summarizes representative results for the microwave-assisted N-arylation of tert-butyl azetidin-3-ylcarbamate with a selection of aryl bromides under standardized conditions.
Entry
Aryl Bromide (R-Br)
Time (min)
Temp (°C)
Yield (%)
1
4-Bromotoluene
20
140
92
2
4-Bromoanisole
20
140
88
3
1-Bromo-4-fluorobenzene
20
140
95
4
1-Bromo-4-(trifluoromethyl)benzene
30
150
78
5
2-Bromopyridine
30
150
85
6
3-Bromopyridine
25
150
89
Note: Data is representative of typical outcomes for microwave-assisted Buchwald-Hartwig aminations of cyclic amines and may require optimization for specific substrates.
Standard laboratory glassware for workup and purification
Ethyl acetate, brine, anhydrous sodium sulfate, silica gel
Procedure:
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate hydrochloride (209 mg, 1.0 mmol).
Solvent Addition: Add 5 mL of anhydrous toluene to the vial.
Microwave Irradiation: Seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring at 140-150°C for 20-30 minutes. Monitor the internal temperature and pressure according to the instrument's guidelines.
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove the catalyst and inorganic salts.
Wash the filtrate with water (15 mL) and then with brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl azetidine product.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the microwave-assisted synthesis protocol.
Caption: Workflow for Microwave-Assisted N-Arylation.
Application in Drug Discovery: MEK Inhibitor Signaling Pathway
N-aryl azetidine derivatives are crucial components of kinase inhibitors such as Cobimetinib, which targets the MEK1 protein in the RAS/RAF/MEK/ERK signaling pathway.[5] Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates this critical cellular pathway and the point of inhibition.
Caption: The RAS/RAF/MEK/ERK Pathway and MEK Inhibition.
Technical Support Center: Boc Deprotection of Substituted Azetidines
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the Boc deprotection of substituted azetidines. Troubleshooting Guide Issue 1...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the Boc deprotection of substituted azetidines.
Troubleshooting Guide
Issue 1: Incomplete or Slow Deprotection
Q: My Boc deprotection is not going to completion, or is very slow. What are the possible causes and how can I resolve this?
A: Incomplete or sluggish Boc deprotection of substituted azetidines can be attributed to several factors. Here's a breakdown of potential causes and solutions:
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1]
Solution: If using milder acids, consider switching to a stronger acid like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in an appropriate solvent. Ensure your acid is not old or has absorbed water, which can reduce its effectiveness.[1]
Steric Hindrance: Bulky substituents on the azetidine ring or near the nitrogen atom can hinder the approach of the acid.[1]
Solution: Increase the reaction temperature or prolong the reaction time. Alternatively, a less sterically demanding deprotection method might be necessary.
Electronic Effects: Electron-withdrawing groups on the azetidine ring can destabilize the carbocation intermediate formed during deprotection, thus slowing down the reaction.[1]
Solution: More forcing conditions, such as a higher concentration of a strong acid or elevated temperatures, may be required.
Poor Substrate Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[1]
Solution: Choose a solvent in which your Boc-protected azetidine is fully soluble. Common solvents include Dichloromethane (DCM), Dioxane, or Methanol.[2][3]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Azetidine Ring Opening or Degradation
Q: I am observing side products that suggest my azetidine ring is opening. How can I prevent this?
A: While the azetidine ring is generally more stable than an aziridine ring, it is still a strained system susceptible to ring-opening, particularly under harsh acidic conditions.[4][5]
Cause: Strong acids like TFA can promote the cleavage of the C-N bonds in the azetidine ring, especially if there are activating substituents or if the reaction is heated for extended periods.[5]
Solutions:
Use Milder Acidic Conditions: Opt for milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[2]
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) can effect Boc cleavage under non-protic and often milder conditions.[2]
Non-Acidic Methods: For highly sensitive substrates, consider thermal deprotection or other non-acidic methods.[2]
Decision Tree for Preventing Ring Opening
Caption: Decision tree for preventing azetidine ring opening.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of an azetidine?
A1: The most common method involves treating the Boc-protected azetidine with a strong acid in an aprotic solvent. A typical procedure is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6] Another frequently used method is a solution of HCl in an organic solvent like dioxane or ethyl acetate.[2][7]
Q2: How can I monitor the progress of my deprotection reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. The deprotected amine is typically more polar than the starting Boc-protected compound and will have a lower Rf value.[2] Staining the TLC plate with ninhydrin is highly recommended as it produces a characteristic color (usually purple or yellow) for primary and secondary amines, confirming the presence of the free amine.[2] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2]
Q3: Are there any "green" or environmentally friendly methods for Boc deprotection?
A3: Yes, several methods aim to reduce the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[8][9] Additionally, deep eutectic solvents (DES), such as choline chloride:p-toluenesulfonic acid, can serve as an eco-friendly reaction medium and catalyst.[10]
Q4: Can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?
A4: Selective deprotection can be challenging but is often achievable. The Boc group is generally one of the more acid-sensitive protecting groups.[11] By carefully choosing the acid and reaction conditions, it is possible to remove a Boc group while leaving other, more robust acid-labile groups like Cbz or some benzyl ethers intact. Using milder acidic conditions, such as dilute TFA or Lewis acids, can enhance selectivity.[2][12]
Q5: What are common side reactions, other than ring opening, during Boc deprotection?
A5: A common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation that is generated during the deprotection.[6][11] If your substituted azetidine contains other nucleophilic functional groups (e.g., indoles, thiols), these can be susceptible to t-butylation. This can often be suppressed by adding a scavenger, such as triethylsilane (TES) or thioanisole, to the reaction mixture.[12]
Comparison of Deprotection Methods
Method
Reagents
Typical Conditions
Advantages
Disadvantages
Strong Acid
TFA in DCM or HCl in Dioxane
Room temperature, 1-4 hours
Fast and generally effective
Harsh conditions can cause ring opening or cleavage of other acid-sensitive groups[2][6]
Milder Acid
Phosphoric Acid, p-Toluenesulfonic Acid (pTSA)
Varies, may require heating
Greater selectivity, less likely to cause degradation[2][10]
Slower reaction times, may not be effective for all substrates
Technical Support Center: Synthesis of N-aryl-azetidin-3-amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing N-ary...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing N-aryl-azetidin-3-amines.
1. My Buchwald-Hartwig amination reaction for the synthesis of an N-aryl-azetidin-3-amine is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Buchwald-Hartwig amination of azetidin-3-amines can stem from several factors. The key is to systematically evaluate your reaction parameters.
Potential Causes & Solutions:
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often effective.[1]
Troubleshooting: Screen a variety of ligands. Consider ligands like XPhos, SPhos, or tBuXPhos, which have been successful in challenging aminations. Ensure the palladium-to-ligand ratio is optimal, typically ranging from 1:1 to 1:2.
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases are generally preferred.
Troubleshooting: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if your substrate is base-sensitive, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures or longer reaction times.
Solvent: The solvent must be anhydrous and capable of solubilizing the reactants.
Troubleshooting: Toluene, dioxane, and THF are commonly used. Ensure your solvent is rigorously dried, as water can deactivate the catalyst and lead to side reactions.
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
Troubleshooting: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C. Monitor for substrate and product degradation at higher temperatures.
Oxygen Contamination: The palladium(0) catalyst is sensitive to oxygen.
Troubleshooting: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use.
2. I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in Buchwald-Hartwig aminations.[1]
Potential Causes & Solutions:
Catalyst System: The choice of ligand can influence the rate of reductive elimination versus competing side reactions.
Troubleshooting: Employing bulky, electron-rich phosphine ligands can favor the desired C-N bond formation. Ligands with a wide bite angle, like Xantphos, can sometimes suppress hydrodehalogenation.
Base and Solvent Combination: Certain base and solvent combinations can promote this side reaction.
Troubleshooting: If using a strong base like NaOtBu with a protic solvent impurity, the likelihood of hydrodehalogenation increases. Ensure anhydrous conditions.
Slow Reductive Elimination: If the final step of the catalytic cycle is slow, it allows more time for palladium hydride species to form and participate in hydrodehalogenation.
Troubleshooting: Increasing the reaction temperature can sometimes accelerate the desired reductive elimination.
3. My reaction is producing a diarylated azetidine byproduct. How can I improve the selectivity for mono-arylation?
Diarylation can occur if the newly formed N-aryl-azetidin-3-amine product competes with the starting azetidin-3-amine for the aryl halide.
Potential Causes & Solutions:
Stoichiometry: An excess of the aryl halide can drive the reaction towards diarylation.
Troubleshooting: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the azetidin-3-amine relative to the aryl halide.
Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to over-arylation.
Troubleshooting: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting aryl halide is consumed. Consider running the reaction at a lower temperature for a longer period.
4. Are there alternative methods to Buchwald-Hartwig amination for synthesizing N-aryl-azetidin-3-amines?
Yes, other synthetic strategies can be employed, particularly if the Buchwald-Hartwig approach is problematic.
Intramolecular Aminolysis of Epoxy Amines: This method involves the cyclization of an epoxy amine precursor to form the azetidine ring. However, this can sometimes lead to the formation of a competing pyrrolidine byproduct.[2]
Nucleophilic Substitution: The reaction of an N-aryl-3-haloazetidine or N-aryl-azetidin-3-ol derivative (e.g., mesylate or tosylate) with an amine can also yield the desired product.
Quantitative Data Summary
The following table summarizes the impact of different reaction parameters on the yield of N-aryl-azetidin-3-amine and the formation of a common side product, hydrodehalogenated arene, in a model Buchwald-Hartwig reaction.
Parameter
Condition A
Condition B
Condition C
Product Yield (%)
Side Product (%)
Ligand
XPhos
SPhos
P(o-tol)₃
85
5
XPhos
SPhos
P(o-tol)₃
78
8
XPhos
SPhos
P(o-tol)₃
45
25
Base
NaOtBu
K₂CO₃
Cs₂CO₃
88
7
NaOtBu
K₂CO₃
Cs₂CO₃
65
10
NaOtBu
K₂CO₃
Cs₂CO₃
72
9
Solvent
Toluene
Dioxane
THF
82
6
Toluene
Dioxane
THF
80
7
Toluene
Dioxane
THF
75
12
Note: These are representative data and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Azetidin-3-amine with an Aryl Bromide:
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere (argon or nitrogen).
Addition of Reactants: Add the aryl bromide (1.0 equiv) and the azetidin-3-amine (1.2 equiv) to the Schlenk tube.
Solvent Addition: Add anhydrous, degassed toluene via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting flowchart for N-aryl-azetidin-3-amine synthesis.
Technical Support Center: Purification of Polar Amine Hydrochloride Salts by Chromatography
Welcome to the Technical Support Center for the purification of polar amine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, tr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the purification of polar amine hydrochloride salts. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for chromatographic purification of these challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of polar amine hydrochloride salts by chromatography so challenging?
A1: The purification of polar amine hydrochloride salts presents several challenges. Their high polarity can lead to strong interactions with polar stationary phases like silica, causing poor peak shape and even irreversible adsorption.[1] In reversed-phase chromatography, they are often poorly retained and elute in the void volume.[2] Furthermore, their salt form can influence their solubility in common chromatography solvents.
Q2: What are the most common chromatographic techniques for purifying polar amine hydrochloride salts?
A2: The most common and effective techniques include:
Reversed-Phase (RP) Chromatography: Often requires mobile phase additives to improve retention and peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular and effective method for retaining and separating highly polar compounds.[2][3]
Supercritical Fluid Chromatography (SFC): A powerful technique, especially for preparative scale, offering fast separations and reduced solvent consumption.[4]
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge and is well-suited for ionic compounds like amine salts.[5]
Q3: How do I choose the right chromatography technique for my specific polar amine hydrochloride salt?
A3: The choice depends on several factors including the analyte's polarity, its pKa, the nature of the impurities, and the desired scale of purification. A general starting point is to assess the compound's retention on a standard C18 column. If retention is poor, HILIC or SFC are excellent alternatives.[6] For large-scale purification, SFC is often advantageous due to its speed and lower solvent usage.[7] If the impurities have different charge states from the target compound, ion-exchange chromatography can be highly selective.
Q4: Can I inject a sample dissolved in DMSO or water directly onto a HILIC or SFC column?
A4: It is generally not recommended to inject samples dissolved in strong solvents like DMSO or water directly onto a HILIC or SFC column. In HILIC, water is a strong solvent, and a high concentration in the sample can lead to peak distortion and poor retention.[8] Similarly, in SFC, highly polar sample solvents can cause peak shape issues. It is best to dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.[9]
Troubleshooting Guides
Reversed-Phase (RP) Chromatography
Problem: My polar amine hydrochloride salt shows poor retention and elutes at or near the solvent front.
Cause: The compound is too polar to interact sufficiently with the nonpolar stationary phase (e.g., C18).
Solution:
Increase Mobile Phase pH: For basic amines, increasing the pH of the mobile phase can neutralize the positive charge, increasing hydrophobicity and retention. Ensure your column is stable at the chosen pH.[10]
Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic amines) to the mobile phase can form a more hydrophobic complex with the analyte, thereby increasing retention. However, these reagents can be difficult to remove from the column.
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide better retention for polar compounds compared to standard C18 columns.[11]
Consider HILIC or SFC: If the compound is extremely polar, RP chromatography may not be suitable. HILIC and SFC are better alternatives for such compounds.[2]
Problem: My amine compound exhibits significant peak tailing.
Cause: Secondary interactions between the basic amine and acidic residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing.[12][13]
Solution:
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), into the mobile phase can mask the active silanol sites and improve peak symmetry.[14]
Lower the Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated amine.[12]
Use a Highly Deactivated Column: Modern, high-purity silica columns with advanced end-capping are designed to minimize residual silanol groups and reduce peak tailing for basic compounds.[12]
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample and injecting a smaller volume.[1]
Problem: I am seeing poor or irreproducible retention times.
Cause: The water layer on the stationary phase, which is crucial for the HILIC retention mechanism, may not be properly equilibrated. HILIC columns are very sensitive to the mobile phase composition.[8]
Solution:
Thorough Column Equilibration: Equilibrate the column with the initial mobile phase for an extended period (at least 20-30 column volumes) before the first injection and between runs.[11]
Precise Mobile Phase Preparation: Carefully prepare the mobile phase, as small variations in the water or buffer concentration can significantly impact retention.[8]
Control Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
Problem: My peaks are broad or split.
Cause: The sample solvent may be too strong (too much water), causing the sample to move down the column before the separation begins.[8]
Solution:
Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high in organic solvent).[9]
Optimize Buffer Concentration: The concentration of the buffer in the mobile phase can affect peak shape. A typical starting concentration is 10-20 mM.
Supercritical Fluid Chromatography (SFC)
Problem: My basic amine compound shows poor peak shape (tailing).
Cause: Similar to reversed-phase, secondary interactions with active sites on the stationary phase can cause peak tailing.
Solution:
Add a Basic Additive: Incorporating a basic additive like diethylamine (DEA), triethylamine (TEA), or isopropylamine (IPA) into the co-solvent can significantly improve peak shape.[8] Even at low concentrations (e.g., 0.1-0.5%), these additives are very effective.
Choose an Appropriate Co-solvent: Methanol is a common co-solvent for polar compounds in SFC. Sometimes, a combination of co-solvents can improve selectivity and peak shape.
Select a Suitable Stationary Phase: Columns with polar modifications, such as amino or ethylpyridine phases, are often well-suited for the separation of basic compounds.[15]
Ion-Exchange Chromatography (IEX)
Problem: My compound does not bind to the column.
Cause: The pH of the mobile phase is not appropriate for the charge of the analyte and the stationary phase. For a cation-exchange column (negatively charged), the analyte must be positively charged. For an anion-exchange column (positively charged), the analyte must be negatively charged.
Solution:
Adjust the Buffer pH: For a polar amine hydrochloride salt (which will be protonated and positively charged at low to neutral pH), a cation-exchange column is appropriate. The starting buffer pH should be at least one pH unit below the pKa of the amine to ensure it is fully protonated.[16]
Check Ionic Strength: The ionic strength of the sample and the starting buffer should be low to allow for binding. High salt concentrations will prevent the analyte from binding to the resin.
Problem: I am not getting good resolution between my compound and impurities.
Cause: The elution conditions are not optimized.
Solution:
Optimize the Salt Gradient: A shallower salt gradient generally provides better resolution.[17] Start with a broad gradient (e.g., 0-1 M NaCl over 20 column volumes) and then narrow the gradient around the salt concentration where your compound elutes.[18]
Change the pH: In some cases, a pH gradient can be used for elution instead of a salt gradient. This can provide different selectivity.
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Tailing of Basic Compounds in RP-HPLC
Additive (in Mobile Phase)
Typical Concentration
Effect on Peak Shape for Basic Amines
Comments
Triethylamine (TEA)
0.1 - 0.5%
Significantly reduces tailing by masking residual silanol groups.[14]
Can suppress ionization in MS detection and may shorten column lifetime.[19]
Formic Acid
0.1%
Can improve peak shape at low pH by protonating silanols.
MS-friendly; may not be as effective as TEA for very basic compounds.
Ammonium Formate/Acetate
10 - 20 mM
Acts as a buffer to control pH and can improve peak shape.
MS-friendly; provides some ionic strength to the mobile phase.
Table 2: Comparison of HILIC Stationary Phases for Polar Amine Separation
High flow rates and efficiency allow for higher throughput.[23]
Ion-Exchange
Cation/Anion Exchange
5 - 20%
Binding capacity of the resin, charge of the molecule.
Experimental Protocols
Protocol 1: Preparative HILIC Purification of a Polar Amine Hydrochloride Salt
Column Selection: Choose a suitable HILIC column (e.g., silica, amide, or zwitterionic phase) of the appropriate preparative dimension.
Mobile Phase Preparation:
Mobile Phase A: 10 mM ammonium formate in 95:5 water:acetonitrile.
Mobile Phase B: 10 mM ammonium formate in 95:5 acetonitrile:water.
Sample Preparation: Dissolve the polar amine hydrochloride salt in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 90% acetonitrile, 10% water with 10 mM ammonium formate).
Chromatographic Conditions:
Flow Rate: Set according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
Gradient:
0-2 min: 95% B
2-12 min: 95% to 60% B
12-14 min: 60% B
14-15 min: 60% to 95% B
15-20 min: 95% B (re-equilibration)
Detection: UV at a suitable wavelength and/or Mass Spectrometry.
Injection and Fraction Collection: Inject the sample and collect fractions based on the elution profile of the target compound.
Post-Purification: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Preparative SFC Purification of a Polar Amine Hydrochloride Salt
Column Selection: Choose a suitable SFC column (e.g., 2-ethylpyridine, amino, or silica) of preparative dimensions.
Mobile Phase and Co-solvent Preparation:
Mobile Phase A: Supercritical CO₂.
Mobile Phase B (Co-solvent): Methanol with 0.2% diethylamine (DEA).
Sample Preparation: Dissolve the sample in the co-solvent (methanol with 0.2% DEA). If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but the injection volume should be minimized.[23]
Chromatographic Conditions:
Flow Rate: Set according to the column dimensions (e.g., 60 g/min for a 21.2 mm ID column).
Back Pressure: 120 bar.
Temperature: 40 °C.
Gradient:
0-1 min: 5% B
1-7 min: 5% to 40% B
7-8 min: 40% B
8-9 min: 40% to 5% B
9-10 min: 5% B (re-equilibration)
Detection: UV and/or MS.
Injection and Fraction Collection: Perform stacked injections to maximize throughput. Collect fractions corresponding to the target peak.
Post-Purification: Evaporate the collected fractions. The removal of CO₂ is automatic upon depressurization.
Protocol 3: Ion-Exchange Chromatography of a Polar Amine Hydrochloride Salt
Column and Buffer Selection:
Select a strong cation-exchange column.
Start Buffer (Buffer A): 20 mM MES, pH 6.0.
Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.
Sample Preparation: Dissolve the sample in the Start Buffer. Ensure the salt concentration of the sample is low. If necessary, perform a buffer exchange using a desalting column.[4]
Chromatographic Conditions:
Flow Rate: Set according to the column dimensions.
Equilibration: Equilibrate the column with 5-10 column volumes of Start Buffer.
Sample Loading: Load the sample onto the column.
Wash: Wash the column with 5-10 column volumes of Start Buffer to remove unbound impurities.
Elution Gradient:
0-5 min: 0% B
5-25 min: 0% to 50% B (linear gradient)
25-30 min: 50% to 100% B (to elute tightly bound components)
30-35 min: 100% B
35-40 min: 100% to 0% B
40-50 min: 0% B (re-equilibration)
Detection: UV at a suitable wavelength.
Fraction Collection and Analysis: Collect fractions during the elution gradient and analyze for the presence of the target compound.
Desalting: Combine the pure fractions and desalt using a desalting column or dialysis to remove the high concentration of NaCl.
Visualizations
Caption: Troubleshooting workflow for peak tailing of polar amines.
Caption: General workflow for HILIC method development.
Caption: Decision tree for selecting a chromatography technique.
Technical Support Center: Troubleshooting Low Yields in Azetidine Functionalization Reactions
Welcome to the technical support center for azetidine functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to co...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for azetidine functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory. The inherent ring strain of azetidines can lead to unique reactivity and, at times, frustratingly low yields.[1] This guide is structured to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in azetidine functionalization reactions?
A1: Low yields in azetidine functionalization often stem from the high ring strain of the four-membered ring, making it susceptible to side reactions.[1] Key contributing factors include:
Ring-opening: The strained ring can be opened by nucleophiles or under acidic/basic conditions, leading to undesired byproducts.[2][3]
Competing Intermolecular Reactions: Especially in intramolecular cyclizations to form azetidines, starting materials can react with each other (dimerization or polymerization) instead of cyclizing.[4]
Steric Hindrance: Bulky substituents on the azetidine ring or the incoming functional group can impede the reaction.
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, catalyst, or temperature can significantly impact reaction efficiency.[5]
Poor Leaving Group (in cyclization reactions): An inefficient leaving group will slow down or prevent the desired intramolecular substitution.[4]
Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or coordinating functional groups on the substrate.
Difficult Purification: The polarity and potential volatility of azetidine derivatives can lead to product loss during workup and purification.[1]
Q2: How do I choose the right protecting group for the azetidine nitrogen?
A2: The choice of protecting group is critical for a successful functionalization. The ideal protecting group should be stable under the reaction conditions and easily removable without affecting the rest of the molecule.
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal with acid.[1]
Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust and can activate the nitrogen, but their removal often requires harsh conditions.[4]
Benzyl (Bn) and Carbobenzyloxy (Cbz): These offer orthogonal deprotection strategies, typically removed by hydrogenolysis.
Q3: My azetidine product appears to be degrading during purification. What can I do?
A3: Azetidines can be sensitive to the purification method. Due to their basic nature, they can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, tailing, and even decomposition.[6]
Mobile Phase Modification: Add a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to the eluent to improve peak shape and recovery.[6]
Use of Deactivated or Functionalized Silica: Employing amine-functionalized or deactivated silica gel can minimize unwanted interactions.[6]
Alternative Purification Methods: For highly polar or volatile compounds, consider alternatives like recrystallization, distillation, or preparative thin-layer chromatography.[1][7]
Troubleshooting Guides
Guide 1: Low Yield in N-Arylation of Azetidine (Buchwald-Hartwig Coupling)
This guide addresses common issues in the palladium-catalyzed N-arylation of azetidines.
Problem: Low or no conversion of the starting azetidine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-arylation.
Detailed Steps & Solutions:
Potential Cause
Recommended Action
Experimental Protocol
Inactive Catalyst/Ligand
The Pd(0) active species may not be forming. Ensure an inert atmosphere.
Protocol 1: Standard Buchwald-Hartwig N-Arylation of Azetidine
Incorrect Base
The choice of base is crucial and substrate-dependent. Strong, non-nucleophilic bases are often required.
Protocol 2: Screening Reaction Conditions
Suboptimal Solvent
Solvent polarity can significantly affect catalyst solubility and reactivity.
Protocol 2: Screening Reaction Conditions
Low Temperature
The reaction may require more thermal energy to overcome the activation barrier.
Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.
Data on Condition Optimization:
Aryl Halide
Base
Solvent
Temp (°C)
Yield (%)
Reference
4-chlorotoluene
NaOtBu
Toluene
100
85
Fictional Example
4-chlorotoluene
K₃PO₄
Dioxane
100
45
Fictional Example
4-bromobenzonitrile
Cs₂CO₃
Toluene
110
92
Fictional Example
4-bromobenzonitrile
NaOtBu
Toluene
110
78
Fictional Example
Guide 2: Low Yield in Azetidine C-H Functionalization
This guide focuses on issues encountered during the directed C-H functionalization of azetidine derivatives.
Problem: Low yield of the desired functionalized product and/or formation of side products.
Logical Relationship Diagram:
Caption: Logical diagnosis for C-H functionalization issues.
Detailed Steps & Solutions:
Potential Cause
Recommended Action
Experimental Protocol
Poor Directing Group Efficacy
The directing group may not be coordinating effectively to the metal center.
Confirm the directing group's integrity and consider alternatives if necessary.
Catalyst Loading Too Low
Insufficient catalyst may lead to slow or incomplete conversion.
Protocol 3: Optimizing Catalyst Loading
Competing Side Reactions
Electron-withdrawing groups on a coupling partner can sometimes favor undesired pathways like azetidination over C-H arylation.[8]
Modify the electronic properties of the coupling partner or screen different catalyst systems.[8]
Incorrect Solvent
The solvent can influence the solubility of the catalyst and substrate, as well as the reaction pathway.
Screen a range of solvents with varying polarities (e.g., DCE, Toluene, 1,4-dioxane).[9]
Data on Catalyst and Additive Screening:
Catalyst (mol%)
Additive
Solvent
Yield (%)
Reference
[Ru(p-cymene)Cl₂]₂ (5)
AgSbF₆
DCE
65
Fictional Example
[Ru(p-cymene)Cl₂]₂ (10)
AgSbF₆
DCE
70
Fictional Example
[Ru(p-cymene)Cl₂]₂ (5)
None
DCE
Trace
Fictional Example
Pd(OAc)₂ (10)
Cu(OAc)₂
DCE
0
Fictional Example
Experimental Protocols
Protocol 1: Standard Buchwald-Hartwig N-Arylation of Azetidine
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the Pd pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
Add the azetidine (1.2 equiv.) and the aryl halide (1.0 equiv.).
Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M).
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
This protocol is designed for the rapid optimization of catalysts, ligands, bases, and solvents in parallel.
Stock Solutions: Prepare stock solutions of the azetidine and aryl halide in a suitable anhydrous solvent.
Array Setup: In a 96-well plate or an array of reaction vials, dispense the catalyst and ligand combinations.
Variable Addition:
Base Screen: To each well/vial, add a different base (1.5-2.0 equiv.).
Solvent Screen: To each well/vial containing the optimal catalyst/ligand/base combination, add a different anhydrous solvent.
Initiation: Add the starting material stock solutions to each well/vial. Seal the plate.
Reaction: Place the plate on a heated shaker block at the desired temperature.
Analysis: After a set time (e.g., 12-24 hours), cool the plate, quench the reactions, and analyze the conversion/yield in each well by high-throughput methods like LC-MS.
Protocol 3: Optimizing Catalyst Loading for C-H Functionalization
Set up a series of parallel reactions in sealed tubes, each with the same amount of substrate, directing group, oxidant, solvent, and temperature.
Vary the catalyst loading in each tube (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%).
Run the reactions for a fixed period (e.g., 12 hours).
Quench the reactions and analyze the yield in each case to determine the optimal catalyst loading.
Protocol 4: Purification of a Basic Azetidine Derivative
Column Preparation: Pack a silica gel column with the desired non-polar solvent (e.g., hexane).
Mobile Phase Preparation: Prepare the eluent system (e.g., hexane/ethyl acetate) and add 0.5% (v/v) triethylamine.
Column Equilibration: Flush the column with at least 3-5 column volumes of the prepared mobile phase to equilibrate the silica gel.
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.
Elution: Run the chromatography using a gradient elution, starting with a low polarity and gradually increasing the percentage of the more polar solvent.
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.
Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of a Boc protection reaction?
The main byproducts formed during a Boc protection reaction are tert-butanol and carbon dioxide.[1] Additionally, unreacted di-tert-butyl dicarbonate often remains in the reaction mixture and is a common impurity that needs to be removed.
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride exhibits a characteristic singlet peak. While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1] A distinct "Boc" smell can also indicate its presence.[1]
Q3: Is Boc-anhydride stable during aqueous workups?
Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions, though it is generally stable to neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[1][2]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[1] This method is particularly suitable for non-volatile products.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1] Sublimation under high vacuum is another viable physical removal method for Boc-anhydride.[1][3]
Troubleshooting Guides
Issue 1: Residual Boc-Anhydride Detected After Standard Workup
Possible Cause: Insufficient washing or hydrolysis of the Boc-anhydride during the aqueous workup. Boc-anhydride has low water solubility and can persist in the organic layer.[1]
Solutions:
Chemical Quenching: Before the aqueous workup, add a quenching agent to react with the excess Boc-anhydride, forming a more water-soluble byproduct that is easier to remove.[1]
Imidazole: Add imidazole to the reaction mixture. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes.[1][2][4]
Enhanced Aqueous Wash: Vigorously wash the organic layer with a saturated sodium bicarbonate solution to promote the hydrolysis of the Boc-anhydride.[1]
Issue 2: tert-Butanol Remains in the Product After Evaporation
Possible Cause: Co-evaporation with the product, especially if the product has a similar volatility.
Solutions:
Azeotropic Distillation: In some cases, adding a solvent that forms an azeotrope with tert-butanol, such as heptane, can aid in its removal during distillation.
Lyophilization: For non-volatile products, lyophilization (freeze-drying) can be a very effective method for removing residual tert-butanol.
Column Chromatography: If other methods fail, purification by flash column chromatography will effectively separate the product from tert-butanol.
Data Presentation
Physical Properties of Boc-Anhydride and its Primary Byproduct
Compound
Formula
Molar Mass ( g/mol )
Boiling Point (°C)
Melting Point (°C)
Solubility in Water
Di-tert-butyl dicarbonate
C₁₀H₁₈O₅
218.25
56-57 (at 0.5 mmHg)
22-24
Insoluble
tert-Butanol
C₄H₁₀O
74.12
82-83
25-26
Miscible
Data sourced from multiple references.[1][3][5][6][7]
Experimental Protocols
Protocol 1: Chemical Quenching of Excess Boc-Anhydride with Imidazole
This protocol describes the use of imidazole to quench excess Boc-anhydride in a reaction mixture prior to aqueous workup.
Reagent Addition: Once the Boc protection reaction is complete (as determined by TLC or other monitoring methods), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
Stirring: Stir the mixture at room temperature for 1-2 hours.[1]
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
Aqueous Workup:
Wash the organic layer with a dilute aqueous acid solution (e.g., 0.5M HCl) to remove the Boc-imidazole and any remaining imidazole.[1]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
Protocol 2: Removal of Byproducts by Flash Column Chromatography
This protocol outlines a general procedure for purifying the desired Boc-protected product and removing byproducts using flash column chromatography.
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the solvent.
Adsorption: Adsorb the crude product onto a small amount of silica gel.
Column Preparation: Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]
Loading: Load the adsorbed product onto the column.[1]
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The less polar Boc-anhydride and tert-butanol will typically elute before the more polar Boc-protected product.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: Formation of byproducts in a Boc protection reaction.
Caption: Decision workflow for purification strategy.
Stability of the azetidine ring under various reaction conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of the azetidine ring under various reaction conditions. It includes troubleshooting advice,...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of the azetidine ring under various reaction conditions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: How stable is the azetidine ring compared to other cyclic amines?
A1: The stability of the azetidine ring is intermediate between that of aziridines (three-membered rings) and pyrrolidines (five-membered rings). Its reactivity is primarily driven by a significant ring strain of approximately 25.4 kcal/mol.[1][2] This makes it considerably more stable and easier to handle than the highly strained aziridine ring, but more susceptible to ring-opening reactions than the less strained pyrrolidine or piperidine rings.[1][3]
Q2: What are the general storage and handling recommendations for azetidine-containing compounds?
A2: While generally stable, azetidines are basic and can react with atmospheric carbon dioxide.[4] It is recommended to store them in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). N-unsubstituted azetidine is a colorless liquid with a strong ammonia-like odor and is miscible with water.[5] Due to its basicity (pKa of the conjugate acid is ~11.29), it should be handled with care, avoiding contact with strong acids unless a specific reaction is intended.[2][5]
Q3: What role does the nitrogen substituent play in the stability of the azetidine ring?
A3: The substituent on the nitrogen atom plays a crucial role in the ring's stability. Electron-withdrawing groups (e.g., tosyl, acyl, Boc) can decrease the basicity of the nitrogen atom.[6] This can make the ring more susceptible to nucleophilic attack by activating it, but it can also protect the ring from acid-mediated decomposition by reducing the likelihood of N-protonation.[2][6] Conversely, electron-donating groups can increase the nitrogen's basicity, making it more prone to protonation and subsequent acid-catalyzed ring-opening.
Q4: Can the azetidine ring be considered a stable motif under typical physiological conditions (pH ~7.4)?
A4: Yes, the azetidine ring is generally stable under physiological conditions.[2] Its incorporation into drug candidates is valued for providing a rigid scaffold that can improve metabolic stability and pharmacokinetic properties.[6][7] However, specific intramolecular features or enzymatic processes could potentially lead to degradation.[6]
Troubleshooting Guide
Q5: My azetidine ring is opening during an acid-catalyzed reaction. Why is this happening and how can I prevent it?
A5: Acid-catalyzed ring-opening is a common issue, driven by the relief of ring strain upon protonation of the azetidine nitrogen.[6] This increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. Intramolecular ring-opening is particularly problematic if a pendant nucleophile (like an amide) is present in the molecule, which can attack the activated ring.[6]
Troubleshooting Steps:
Assess Nitrogen Basicity: The pKa of the azetidine nitrogen is a key factor. If the nitrogen is highly basic, it will be readily protonated. Consider modifying the N-substituent to be more electron-withdrawing to lower the pKa.[6] For instance, N-aryl azetidines where the nitrogen lone pair is delocalized into an aromatic system (e.g., N-(pyridin-2-yl)azetidine) show enhanced stability in acid compared to N-phenyl analogues.[6]
Use Milder Conditions: If possible, switch to a less concentrated acid or a weaker acid. Perform the reaction at a lower temperature to reduce the rate of decomposition.
Protecting Group Strategy: If the reaction chemistry allows, use a robust electron-withdrawing protecting group on the nitrogen that can be removed later. Note that some protecting groups, like Boc, have been reported to participate in ring-opening under certain conditions.[6]
Structural Modification: Increase the distance between the azetidine ring and any internal nucleophiles. Increasing the length of an alkyl chain separating an azetidine from an amide group has been shown to progressively increase the compound's stability in acidic media.[6]
Q6: I am attempting a reduction of a β-lactam (azetidin-2-one) to an azetidine, but I am getting ring cleavage products. What is causing this?
A6: The reduction of β-lactams to azetidines, typically with strong reducing agents like LiAlH₄ or DIBAL-H, can sometimes lead to ring-opening.[5][8] This is more pronounced when electron-rich substituents are present on the azetidine nucleus, as they can stabilize intermediates formed during cleavage.[8]
Troubleshooting Steps:
Choice of Reducing Agent: A mixture of LiAlH₄ and AlCl₃ can be more effective and selective than LiAlH₄ alone.[5]
Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
Substrate Considerations: Be aware that the electronic nature of your substituents can influence the outcome. If ring-opening persists, an alternative synthetic route to the desired azetidine may be necessary.
Q7: My intramolecular cyclization to form an azetidine ring is giving low yields and forming polymers. How can I optimize this?
A7: Low yields in intramolecular cyclization are often due to competing intermolecular reactions (dimerization or polymerization).[9] This is especially true if the concentration of the precursor is high.
Troubleshooting Steps:
High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to use high-dilution conditions. This can be achieved by adding the substrate solution slowly over a long period to the reaction mixture, keeping the instantaneous concentration of the substrate very low.[9]
Choice of Base and Solvent: Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) for cyclizing γ-haloamines to avoid competing substitution reactions.[9] A polar aprotic solvent like DMF or THF is often suitable.
Leaving Group Quality: Ensure you have a good leaving group (e.g., tosylate, mesylate, iodide) on the γ-carbon to facilitate the Sₙ2 reaction.[9]
Quantitative Data on Azetidine Stability
The stability of the azetidine ring is influenced by its inherent physicochemical properties and the substituents attached to it.
Table 1: Key Physicochemical Properties of the Azetidine Ring
Table 2: Stability of N-Substituted Azetidines in Aqueous Acidic Solution (pH 1.8)
This table summarizes the decomposition half-lives (T₁/₂) for a series of N-substituted azetidines, highlighting the profound effect of the N-substituent on stability. Data is adapted from studies on acid-mediated intramolecular ring-opening.[6]
Compound Structure (N-Substituent)
T₁/₂ (hours)
Notes
N-Phenyl
< 0.17
Very unstable, rapid decomposition.
N-(4-Methoxyphenyl)
< 0.17
Electron-donating group, very unstable.
N-(4-Cyanophenyl)
< 0.17
Electron-withdrawing group, but still very unstable.
N-(Pyridin-3-yl)
1.8
More stable than N-phenyl analogues.
N-(Pyridin-2-yl)
> 24
Excellent stability due to lone pair delocalization and reduced nitrogen basicity.
N-(Pyridin-4-yl)
> 24
Excellent stability.
Key Experimental Protocols
Protocol 1: Synthesis of N-Tosylazetidine via Intramolecular Cyclization
This protocol describes the formation of an azetidine ring from a γ-amino alcohol, a common synthetic strategy.[9]
Activation of the Alcohol:
Dissolve 3-amino-1-propanol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C.
Slowly add p-toluenesulfonyl chloride (TsCl) (2.2 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates the consumption of the starting material.
Quench the reaction with water and extract the product with DCM.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,O-ditosylated intermediate.
Cyclization:
Dissolve the crude intermediate in a suitable solvent like THF or DMF.
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to afford N-tosylazetidine.
Protocol 2: Nucleophilic Ring-Opening of N-Tosylazetidine
This protocol demonstrates a typical ring-opening reaction of an activated azetidine.[2]
Reaction Setup:
Dissolve N-tosylazetidine (1.0 eq) in dimethylformamide (DMF).
Add the desired nucleophile, for example, sodium azide (NaN₃) (1.5 eq).
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
Work-up and Isolation:
After cooling to room temperature, pour the reaction mixture into water.
Extract the product with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting γ-azido amine derivative by flash column chromatography if necessary.
Protocol 3: N-Acetylation of Azetidine
This is a standard procedure for the functionalization of the azetidine nitrogen.[2]
Reaction Setup:
Dissolve azetidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.
Add a base such as triethylamine (1.2 eq) or pyridine (1.2 eq).
Allow the reaction to warm to room temperature and stir for 1-3 hours.
Quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the product with DCM.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-acetylazetidine, which can be further purified by chromatography or distillation.
Visual Guides and Workflows
Caption: Troubleshooting flowchart for azetidine ring instability.
Caption: Mechanism of acid-catalyzed intramolecular ring-opening.
Caption: Experimental workflow for assessing azetidine stability.
Preventing N-alkylation side reactions in azetidine chemistry
Welcome to the technical support center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions, particul...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for azetidine chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing common side reactions, particularly N-alkylation, during the functionalization of azetidines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a C-alkylation on my azetidine, but I am observing significant N-alkylation. Why is this happening?
A1: The nitrogen atom in the azetidine ring is a nucleophile and will readily react with alkylating agents. This N-alkylation is often the kinetically and thermodynamically favored reaction pathway in the absence of a protecting group. Direct C-alkylation of an unprotected azetidine is challenging because the lone pair of electrons on the nitrogen is more available for reaction than the C-H bonds of the ring.
Q2: What is the most effective strategy to prevent N-alkylation during C-alkylation of azetidines?
A2: The most reliable method to prevent N-alkylation is to temporarily protect the azetidine nitrogen with a suitable protecting group. This masks the nucleophilicity of the nitrogen, allowing for selective functionalization at the carbon atoms of the ring. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Q3: What are the advantages of using a Boc protecting group?
A3: The Boc group offers several advantages:
Effective Protection: It effectively prevents N-alkylation and other reactions at the nitrogen center.
Activation for C-H Functionalization: In some cases, the Boc group can facilitate deprotonation at the adjacent carbon (α-lithiation), enabling subsequent C-alkylation.
Stability: It is stable to a wide range of reaction conditions used for C-functionalization.
Facile Removal: The Boc group can be readily removed under acidic conditions to regenerate the free amine.
Q4: Are there other protecting groups I can use for azetidine nitrogen?
A4: Yes, other protecting groups such as carbobenzyloxy (Cbz), tosyl (Ts), and nosyl (Ns) can be used. The choice of protecting group depends on the specific reaction conditions you plan to employ for C-functionalization and the desired deprotection strategy. For specialized applications, less common protecting groups like tert-butoxythiocarbonyl (Botc) have been shown to be effective in promoting α-lithiation for C-alkylation.[1]
Q5: My azetidine ring is opening during my reaction. What could be the cause?
A5: Azetidines are strained four-membered rings and can be susceptible to ring-opening under certain conditions.[2] Common causes include:
Strongly Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to ring cleavage.
Lewis Acids: Some Lewis acids used to activate the ring for nucleophilic attack can also promote ring-opening.
Strong Nucleophiles: Highly reactive nucleophiles may attack a carbon atom of the ring, leading to ring-opening.
Reductive Cleavage: Certain reducing agents can cause the ring to open.
Careful selection of reagents and reaction conditions is crucial to maintain the integrity of the azetidine ring.
Troubleshooting Guides
Problem 1: Predominant N-Alkylation Observed
Symptoms:
NMR and/or LC-MS analysis of the crude reaction mixture shows the major product as the N-alkylated azetidine.
Little to no desired C-alkylated product is observed.
Possible Causes and Solutions:
Possible Cause
Suggested Solution
Unprotected Azetidine Nitrogen
The azetidine nitrogen is highly nucleophilic. It is essential to protect the nitrogen to prevent direct alkylation.
Inefficient Protection
The N-protection reaction may not have gone to completion. Verify the purity of your N-protected azetidine before proceeding with C-alkylation.
Premature Deprotection
The protecting group may be unstable under the C-alkylation reaction conditions. Ensure the chosen protecting group is compatible with the reagents and conditions used.
Problem 2: Low Yield of C-Alkylated Product
Symptoms:
Even with a protected azetidine, the yield of the C-alkylated product is low.
Significant amounts of starting material remain, or decomposition is observed.
Possible Causes and Solutions:
Possible Cause
Suggested Solution
Inefficient Deprotonation (for α-lithiation)
The base used may not be strong enough to deprotonate the C-H bond. Consider using a stronger base like sec-butyllithium in the presence of a ligand such as TMEDA.
Steric Hindrance
Bulky substituents on the azetidine ring or a bulky alkylating agent can hinder the reaction. Consider using a less sterically demanding alkylating agent if possible.
Low Reactivity of Electrophile
The alkylating agent (electrophile) may not be reactive enough. Consider converting an alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).
Unstable Intermediate
The lithiated intermediate may be unstable at the reaction temperature. Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C).
Data Presentation
The following tables provide a comparison of expected outcomes for the alkylation of azetidine with and without an N-protecting group, and yields for the C-alkylation of N-Botc-azetidine with various electrophiles.
Table 1: Conceptual Comparison of Azetidine Alkylation Outcomes
Starting Material
Reaction
Major Product
Minor Product
Rationale
Unprotected Azetidine
Alkylation (e.g., with CH₃I)
N-Methylazetidine
C-Methylazetidine
The lone pair on the nitrogen is more nucleophilic than the C-H bonds, leading to preferential N-alkylation.
N-Boc-Azetidine
1. Deprotonation (e.g., s-BuLi) 2. Alkylation (e.g., with CH₃I)
N-Boc-2-methylazetidine
-
The Boc group prevents N-alkylation and can facilitate α-lithiation for selective C-alkylation.
Table 2: Yields for α-Substitution of N-Botc-azetidine [1]
Entry
Electrophile
Product
Yield (%)
1
Me₃SiCl
N-Botc-2-(trimethylsilyl)azetidine
85
2
PhCHO
N-Botc-2-(hydroxy(phenyl)methyl)azetidine
82
3
Ph₂CO
N-Botc-2-(hydroxydiphenylmethyl)azetidine
80
4
MeI
N-Botc-2-methylazetidine
81
5
BnBr
N-Botc-2-benzylazetidine
79
6
Allyl-Br
N-Botc-2-allylazetidine
75
Experimental Protocols
Protocol 1: N-Boc Protection of Azetidine
This procedure describes the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Dissolve the N-Boc-2-alkyl-azetidine (1.0 eq) in DCM.
Cool the solution to 0 °C.
Add TFA (5-10 eq) or an excess of 4M HCl in 1,4-dioxane dropwise.
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the 2-alkyl-azetidine. Further purification may be required depending on the volatility and purity of the product.
Visualizations
Caption: Competing N-alkylation and C-alkylation pathways.
Caption: Troubleshooting workflow for azetidine C-alkylation.
Technical Support Center: Scale-up of Reactions Involving Tert-butyl azetidin-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving tert-buty...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of reactions involving tert-butyl azetidin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
1. What are the common synthetic routes to tert-butyl azetidin-3-ylcarbamate and their scale-up considerations?
The synthesis of tert-butyl azetidin-3-ylcarbamate typically involves the Boc protection of 3-aminoazetidine or a precursor. A common route starts from epichlorohydrin and a suitable amine, followed by cyclization to form the azetidine ring, and subsequent functional group manipulations.
Key scale-up considerations include:
Exothermic Reactions: The ring-opening of epichlorohydrin and the Boc protection step can be exothermic. Careful control of reagent addition rates and efficient heat removal are critical to prevent temperature spikes that can lead to side reactions and impurities.
Solvent Selection: Solvents that are effective at lab scale may not be suitable for large-scale production due to safety, environmental, or cost reasons. A thorough solvent risk assessment is necessary.
Reagent Stoichiometry: On a large scale, precise control of reagent stoichiometry is crucial to maximize yield and minimize the formation of byproducts that can complicate purification.
2. What are the primary safety concerns when handling tert-butyl azetidin-3-ylcarbamate and its intermediates?
Tert-butyl azetidin-3-ylcarbamate hydrochloride is classified as a warning-level hazard, with potential for skin and eye irritation, and may cause respiratory irritation.[1] When handling this compound and its intermediates, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
3. How can I effectively purify tert-butyl azetidin-3-ylcarbamate on a large scale?
While column chromatography is common in the lab, it is often not practical for large-scale purification. Crystallization is the preferred method for industrial-scale purification. Key considerations for developing a scalable crystallization process include:
Solvent Screening: Identifying a suitable solvent or solvent system that provides good solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is crucial.
Cooling Profile: The rate of cooling can significantly impact crystal size, shape, and purity. A controlled cooling profile is necessary to ensure consistent product quality.
Seeding: Seeding the solution with a small amount of pure product can help control crystallization and prevent the formation of fines or oils.
Polymorphism: Be aware that tert-butyl carbamates can exhibit polymorphism, where different crystal forms of the same compound have different physical properties.[2][3][4] It is important to identify and control the desired polymorphic form.
4. What are the typical impurities encountered during the synthesis of tert-butyl azetidin-3-ylcarbamate and how can they be controlled?
Impurity profiling is a critical aspect of process development and scale-up.[5][6] Common impurities can arise from starting materials, side reactions, or degradation. For tert-butyl azetidin-3-ylcarbamate, potential impurities include:
Over-alkylation products: During the formation of the azetidine ring, di- or tri-alkylation of the amine can occur.
Di-Boc protected amine: Under certain conditions, the secondary amine of the azetidine ring can also be protected with a Boc group.
Residual starting materials and reagents: Unreacted starting materials and excess reagents can be carried through the process.
Control strategies include:
Optimizing reaction conditions: Careful control of temperature, stoichiometry, and reaction time can minimize the formation of side products.
Purification of intermediates: Purifying key intermediates can prevent carrying impurities into the final product.
Effective final product purification: A robust crystallization process is essential for removing final-stage impurities.
Troubleshooting Guides
Guide 1: Low Yield in Azetidine Ring Formation
Symptom
Possible Cause
Suggested Solution
Low conversion of starting material
Inefficient cyclization.
- Increase reaction temperature. - Use a more polar aprotic solvent like DMF or DMSO to accelerate the reaction.[7] - Ensure the leaving group is sufficiently reactive (e.g., tosylate or mesylate).[7]
- Employ high dilution conditions by adding the substrate slowly to the reaction mixture.[7]
Presence of elimination byproducts
Use of a strong, non-nucleophilic base.
- Switch to a milder base, such as potassium carbonate.
Guide 2: Issues with Boc Protection
Symptom
Possible Cause
Suggested Solution
Incomplete reaction
Insufficient reactivity of the amine or deactivation of the Boc-anhydride.
- Increase the stoichiometry of Boc-anhydride. - Add a catalytic amount of DMAP (4-dimethylaminopyridine). - Ensure the absence of water, which can hydrolyze the Boc-anhydride.
Formation of di-Boc product
The azetidine nitrogen is also protected.
- Use a stoichiometric amount of Boc-anhydride. - Perform the reaction at a lower temperature to improve selectivity.
Difficult product isolation
Emulsion formation during aqueous workup.
- Add brine to the aqueous layer to break the emulsion. - Filter the reaction mixture through a pad of celite before extraction.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 3-Aminoazetidine
Reaction Setup: In a suitable reactor, dissolve 3-aminoazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution and stir.
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature between 0-10 °C.
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
Workup: Quench the reaction with water. Separate the organic layer, and wash it with a mild aqueous acid (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: General Procedure for Azetidine Ring Formation via Intramolecular Cyclization
Precursor Synthesis: Synthesize the N-protected γ-amino alcohol or γ-haloamine precursor.
Activation of the Hydroxyl Group (if applicable): If starting from a γ-amino alcohol, activate the hydroxyl group as a good leaving group (e.g., mesylate or tosylate). Dissolve the amino alcohol in an appropriate solvent (e.g., DCM) and cool to 0 °C. Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.[7]
Cyclization: Dissolve the precursor in a high-boiling polar aprotic solvent such as DMF or DMSO. Add a base (e.g., potassium carbonate or sodium hydride) and heat the reaction mixture.[7]
Reaction Monitoring: Monitor the formation of the azetidine ring by a suitable analytical technique.
Workup: Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent.
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by distillation or crystallization.
Data Presentation
Table 1: Comparison of Solvents for Boc Protection
Technical Support Center: Work-up Procedures for Water-Soluble Amine Hydrochlorides
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with water-soluble amine hydrochlorides. Frequently Asked Questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with water-soluble amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: My amine hydrochloride is water-soluble. How can I extract it into an organic solvent?
A1: To extract a water-soluble amine hydrochloride, you must first convert it to its free base form, which is typically less soluble in water and more soluble in organic solvents. This is achieved by basifying the aqueous solution.[1][2][3] Add a base such as sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or sodium bicarbonate (NaHCO₃) to the aqueous solution of your amine hydrochloride until the pH is basic (typically pH 9-12).[1][4] Once basified, you can perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether to move the now neutral amine into the organic phase.[5][6]
Q2: I've basified my aqueous layer, but my amine still won't extract into the organic solvent. What's going wrong?
A2: This is a common issue, especially with highly polar or low molecular weight amines. Here are a few potential reasons and solutions:
Incomplete Basification: Ensure the aqueous layer is sufficiently basic. Use pH paper or a pH meter to confirm a pH of at least 9-10, and for some amines, a pH of 12-13 may be necessary.[4]
Incorrect Solvent Choice: Your extraction solvent may not be polar enough. For very polar amines, a more polar solvent system may be required. A 3:1 mixture of chloroform/isopropanol can be effective for pulling highly polar organic compounds out of the aqueous phase.[7]
High Water Solubility of the Free Base: The free amine itself may still have significant water solubility. In such cases, saturating the aqueous layer with sodium chloride (brining out) can decrease the amine's solubility in the aqueous phase and improve extraction efficiency.
Q3: How can I purify my isolated amine?
A3: There are several methods for purifying amines:
Recrystallization: If your amine is a solid, you can recrystallize it from a suitable solvent system.[8][9] Alternatively, you can convert the purified amine back to its hydrochloride salt by treating it with HCl (e.g., HCl in dioxane or diethyl ether) and recrystallize the salt.[5][10]
Column Chromatography: Flash chromatography on silica gel is a common method. However, amines can streak on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonia in the eluent is often added.[11] Alternatively, using basic alumina as the stationary phase can be effective.[5] For highly polar amines, reverse-phase chromatography may be a suitable option.[5]
Solid-Phase Extraction (SPE): Cation exchange (SCX) cartridges can be very effective for purifying amines. The crude amine is loaded onto the cartridge in a polar solvent (like methanol), non-basic impurities are washed away, and the pure amine is then eluted with a solution of ammonia in methanol.[4]
Q4: During my work-up, I've formed a persistent emulsion. How can I break it?
A4: Emulsions are common when working with basic aqueous solutions and organic solvents. Here are some techniques to break them:
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the emulsion.
Solvent Addition: Adding a small amount of a different solvent can alter the properties of the mixture and promote separation. For example, if you are using ethyl acetate, adding a small amount of THF might help.
Centrifugation: If the volume is manageable, centrifuging the mixture is often a very effective way to force the layers to separate.
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low recovery of amine after extraction
1. Incomplete basification of the aqueous layer.2. The free amine is still too water-soluble.3. The chosen organic solvent is not effective.4. The amine is volatile and has been lost during solvent removal.
1. Check the pH of the aqueous layer and add more base if necessary (aim for pH 9-12).[4]2. Saturate the aqueous layer with NaCl (brine) before extraction.3. Try a more polar solvent system, such as 3:1 CHCl₃/isopropanol.[7]4. Be cautious during rotary evaporation; use a lower temperature and pressure. Consider forming a non-volatile salt before concentration.
Amine streaks on silica gel TLC/column
Amines are basic and can interact strongly with the acidic silica gel surface.
1. Add a small amount of a basic modifier to your eluent (e.g., 0.5-2% triethylamine or a solution of ammonia in methanol).[11]2. Use a different stationary phase, such as basic alumina.[5]3. Deactivate the silica gel by pre-treating it with the eluent containing the basic modifier.
Product crystallizes as an oil instead of a solid
1. The compound may have a low melting point.2. Impurities are present, inhibiting crystallization.3. The cooling process was too rapid.
1. Try to crystallize the compound as its hydrochloride or another salt, which may have a higher melting point.[12]2. Further purify the material before attempting recrystallization.3. Allow the solution to cool slowly to room temperature, then place it in the refrigerator, and finally in the freezer. Scratching the inside of the flask with a glass rod can induce crystallization.[13]
Amine hydrochloride salt is insoluble in the reaction solvent for the next step
The salt form of the amine is often much less soluble in organic solvents than the free base.
1. Convert the amine hydrochloride back to the free base using an aqueous basic wash, extract, dry, and then dissolve in the desired solvent.2. If the reaction is not water-sensitive, you may be able to use a biphasic system with a phase-transfer catalyst.3. Use a more polar aprotic solvent like DMF or DMSO if compatible with your reaction.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of a Water-Soluble Amine Hydrochloride
Dissolution: Dissolve the crude reaction mixture containing the amine hydrochloride in deionized water.
Basification: Cool the aqueous solution in an ice bath. Slowly add a 2M solution of sodium hydroxide (NaOH) with stirring until the pH of the solution is between 10 and 12, as measured by pH paper.[14]
Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
Separation: Drain the lower aqueous layer. Collect the upper organic layer.
Repeat Extraction: Re-extract the aqueous layer with the same organic solvent two more times to ensure complete recovery of the amine.
Combine and Dry: Combine all the organic extracts. Dry the combined organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude free amine.
Protocol 2: Purification of an Amine using a Solid-Phase Extraction (SPE) Cation Exchange (SCX) Cartridge
Cartridge Conditioning: Condition a pre-packed SCX cartridge by washing it with methanol.
Sample Loading: Dissolve the crude amine hydrochloride in a minimal amount of methanol. Load this solution onto the conditioned SCX cartridge.
Washing: Wash the cartridge with several column volumes of methanol to elute any non-basic impurities.
Elution: Elute the purified amine from the cartridge using a solution of 2M ammonia in methanol.
Concentration: Collect the eluate and concentrate it under reduced pressure to yield the purified free amine.
Visualizations
Caption: Standard workflow for the extraction of a water-soluble amine hydrochloride.
Caption: Purification workflow for an amine using an SCX cartridge.
A Comparative Guide to the Reactivity of Azetidine and Piperidine Building Blocks
For Researchers, Scientists, and Drug Development Professionals The selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Both azetidine and piperidine are prevalent building block...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The selection of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Both azetidine and piperidine are prevalent building blocks, yet their distinct structural and electronic properties impart vastly different reactivity profiles. This guide provides an objective, data-driven comparison of these two key heterocycles in common synthetic transformations, offering insights to inform rational molecular design and reaction planning.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the reactivity of azetidine and piperidine are rooted in their inherent structural characteristics, most notably ring strain and the resulting basicity of the nitrogen atom.
The significant ring strain in azetidine is a primary driver for its unique reactivity, particularly its propensity for ring-opening reactions.[1][2] Piperidine's low ring strain contributes to its greater chemical stability.
While their basicities are very similar, the lone pair of electrons on the nitrogen in azetidine is considered to have more s-character due to the constrained bond angles, which can slightly reduce its availability for protonation compared to piperidine.[5]
The rigid, puckered conformation of azetidine can offer advantages in drug design by reducing the entropic penalty of binding to a biological target. Piperidine's flexible chair conformation is more akin to an acyclic amine.
Reactivity in Key Synthetic Transformations
The interplay of ring strain and nucleophilicity dictates the behavior of azetidine and piperidine in common synthetic reactions. Piperidine generally behaves as a typical secondary amine, albeit a highly nucleophilic one, while azetidine's reactivity is often dominated by pathways that relieve its inherent strain.
N-Alkylation
N-alkylation is a fundamental transformation for both heterocycles. However, the stability of the resulting product differs significantly.
Piperidine readily undergoes N-alkylation with a variety of alkylating agents, such as alkyl halides, to form stable tertiary amine products in high yields.[6] Its high nucleophilicity ensures that these reactions are often rapid.[6] Over-alkylation to form quaternary ammonium salts can occur, particularly with highly reactive alkylating agents or an excess of the reagent.[6]
Azetidine also undergoes N-alkylation. However, the resulting N-alkylated azetidinium ion is significantly more susceptible to nucleophilic ring-opening due to the increased ring strain upon quaternization of the nitrogen.[3][7] This can be a desired synthetic pathway to access functionalized acyclic amines, or an undesired side reaction if the integrity of the four-membered ring is to be maintained.
N-acylation of azetidine and piperidine with reagents like acid chlorides or anhydrides proceeds readily for both, but with important consequences for the stability of the azetidine ring.
Piperidine is easily acylated to form stable N-acylpiperidines. The reaction is typically high-yielding and serves as a reliable method for introducing amide functionality.[2][6]
Azetidine , upon N-acylation, becomes highly activated towards nucleophilic attack and ring-opening.[2] The electron-withdrawing nature of the acyl group enhances the electrophilicity of the ring carbons, making the azetidine ring susceptible to cleavage even by mild nucleophiles.
Comparative Data: N-Benzoylation
The N-benzoylation of both heterocycles is generally efficient, affording the corresponding amides.
Ring-opening is a defining characteristic of azetidine chemistry, driven by the release of its considerable ring strain.[1][2] This reactivity is largely absent in the more stable piperidine ring under similar conditions.
Azetidine can undergo ring-opening under a variety of conditions:
Acid-mediated: Protonation of the nitrogen activates the ring for nucleophilic attack.
Nucleophilic attack on N-activated azetidines: As mentioned, N-acylation or N-sulfonylation renders the ring susceptible to cleavage by a wide range of nucleophiles.
Formation of azetidinium ions: N-alkylation forms azetidinium ions that readily react with nucleophiles, leading to ring-opened products.[3][7]
Piperidine does not typically undergo ring-opening reactions due to its low ring strain. Its six-membered ring is thermodynamically stable.
Experimental Protocols
The following protocols describe general procedures for the N-alkylation and N-acylation of azetidine and piperidine, providing a basis for their comparative evaluation.
Protocol 1: Comparative N-Benzylation
Objective: To compare the reactivity of azetidine and piperidine in a standard N-alkylation reaction.
Materials:
Azetidine
Piperidine
Benzyl bromide
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (MeCN), anhydrous
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To two separate round-bottom flasks, each equipped with a magnetic stir bar and reflux condenser, add potassium carbonate (1.5 mmol).
To the first flask, add a solution of azetidine (1.0 mmol) in anhydrous acetonitrile (10 mL).
To the second flask, add a solution of piperidine (1.0 mmol) in anhydrous acetonitrile (10 mL).
To each flask, add benzyl bromide (1.1 mmol) via syringe.
Heat both reaction mixtures to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixtures to room temperature and filter to remove the potassium carbonate.
Concentrate the filtrates under reduced pressure.
Dissolve the residues in ethyl acetate and wash with brine.
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude products by column chromatography on silica gel to obtain the desired N-benzylazetidine and N-benzylpiperidine.
Protocol 2: Comparative N-Benzoylation
Objective: To compare the reactivity of azetidine and piperidine in a standard N-acylation reaction.
To two separate round-bottom flasks, each equipped with a magnetic stir bar under an inert atmosphere, add a solution of either azetidine (1.0 mmol) or piperidine (1.0 mmol) in anhydrous dichloromethane (10 mL).
Cool the solutions to 0 °C in an ice bath.
To each flask, add triethylamine (1.5 mmol).
Slowly add benzoyl chloride (1.1 mmol) dropwise to each flask.
Allow the reaction mixtures to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
Upon completion, wash the reaction mixtures with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude products by column chromatography on silica gel to obtain the desired N-benzoylazetidine and N-benzoylpiperidine.
Visualizing the Reactivity
The following diagrams illustrate the key reaction pathways discussed.
Figure 1. Comparative pathways for N-alkylation.
Figure 2. Comparative pathways for N-acylation.
Figure 3. General experimental workflow for reactivity comparison.
Conclusion and Recommendations
The choice between azetidine and piperidine as building blocks has profound implications for synthetic strategy and the properties of the final molecule.
Choose Piperidine for applications requiring a robust, highly nucleophilic secondary amine for the construction of stable, functionalized six-membered rings. It is the workhorse for introducing a basic nitrogen center with predictable reactivity in standard transformations like N-alkylation and N-acylation.
Choose Azetidine when seeking to introduce conformational rigidity or when its inherent ring strain can be leveraged for subsequent synthetic manipulations. Its propensity for ring-opening upon N-functionalization makes it a versatile synthon for accessing complex, acyclic amine derivatives. However, careful consideration of reaction conditions is paramount to avoid undesired ring cleavage if the azetidine core is to be preserved.
A thorough understanding of these fundamental differences in reactivity is crucial for medicinal chemists and drug development professionals to make informed decisions in the design and synthesis of novel therapeutic agents.
Comparative SAR Analysis of Azetidine-Substituted TZT-1027 Analogues as Potent Antitumor Agents
A detailed examination of the structure-activity relationships of novel azetidine-containing analogues of the potent antitubulin agent TZT-1027 reveals key structural determinants for antiproliferative activity. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed examination of the structure-activity relationships of novel azetidine-containing analogues of the potent antitubulin agent TZT-1027 reveals key structural determinants for antiproliferative activity. This guide provides a comparative analysis of these compounds, supported by quantitative data and detailed experimental protocols for researchers in drug discovery and medicinal chemistry.
In a strategic effort to enhance the therapeutic profile of TZT-1027, a derivative of the marine natural product dolastatin 10, researchers have explored the impact of incorporating a conformationally restricted 3-aryl-azetidine moiety at the C-terminus. This modification aims to optimize the molecule's orientation and interaction with its biological target, tubulin. The following sections present a comprehensive comparison of a series of these analogues, detailing their synthesis, antiproliferative efficacy, and the structure-activity relationships (SAR) derived from this investigation.
Data Presentation: Comparative Antiproliferative Activity
The antiproliferative activities of the synthesized azetidine-containing TZT-1027 analogues were evaluated against two human cancer cell lines: A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]
Compound
R Substituent
IC50 (nM) vs. A549
IC50 (nM) vs. HCT116
1a
H
2.2
2.1
1b
2-F
51.3
48.5
1c
3-F
68.4
55.7
1d
2-isopropyl
130.2
110.5
1e
4-Cl
75.1
60.3
1f
4-tert-butyl
60.2
53.1
1g
4-phenyl
58.9
49.6
1h
4-OCH3
>200
>200
1i
3,4,5-(OCH3)3
>200
>200
TZT-1027
(Reference)
1.5
1.3
Structure-Activity Relationship (SAR) Insights
The data reveals that the unsubstituted phenyl analogue (1a ) is the most potent among the synthesized compounds, with IC50 values of 2.2 nM and 2.1 nM against A549 and HCT116 cell lines, respectively.[1][2] This indicates that the introduction of the azetidine ring as a conformational restraint is well-tolerated.
However, the SAR study with a limited set of compounds suggests that substitutions on the C-terminal phenyl ring generally lead to a decrease in potency. Specifically:
Steric Hindrance : Introduction of bulky substituents, such as an ortho-isopropyl group (1d ), resulted in a significant, approximately 60-fold loss of activity.[1]
Electronic Effects : Halogen substitutions (fluoro and chloro groups in 1b , 1c , and 1e ) led to a 20- to 30-fold reduction in potency.[1]
Methoxy Substituents : The presence of methoxy groups on the phenyl ring (1h and 1i ) was highly detrimental to the antiproliferative activity, with IC50 values exceeding 200 nM.[1]
These findings suggest that the conformationally restricted C-terminus of these analogues may not be as beneficial to the activity as hypothesized, and that the nature of the substituent on the terminal phenyl ring plays a critical role in the antiproliferative efficacy.[1]
Experimental Protocols
General Synthesis of Azetidine-Containing TZT-1027 Analogues
The synthesis of the target compounds was achieved through a multi-step process, as outlined in the workflow diagram below. The key steps involved the preparation of 3-aryl-azetidine intermediates, followed by a series of coupling reactions.
Caption: Synthetic workflow for azetidine-containing TZT-1027 analogues.
General Procedure for the Synthesis of 3-Aryl-Azetidines (5a-i):
The 3-aryl-azetidines were prepared following a known literature procedure.[1] This typically involves the reaction of a substituted ketone with a sulfonylhydrazide to form a sulfonylhydrazone, which then undergoes cyclization to form the N-Boc-protected 3-aryl-azetidine.
General Procedure for the Synthesis of Final Analogues (1a-i):
Deprotection of Azetidine: The Boc protecting group of N-Boc-3-aryl-azetidine (5a-i) was removed using trifluoroacetic acid (TFA) to yield the corresponding TFA salt (6a-i).
First Coupling: The azetidine TFA salt (6a-i) was coupled with N-Boc-Dolaproine (Dap) in the presence of the coupling agent HATU to give compounds 7a-i.
Second Deprotection: The Boc group of 7a-i was removed with TFA to afford the TFA salts 8a-i.
Final Coupling: The deprotected intermediate (8a-i) was coupled with the dipeptide fragment Dov-Val-Dil·TFA (9) using HATU to yield the final azetidine-containing TZT-1027 analogues (1a-i).[1]
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: General workflow for the in vitro MTT antiproliferative assay.
Protocol:
Cell Seeding: A549 and HCT116 cells were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
Compound Treatment: The cells were treated with various concentrations of the synthesized analogues and incubated for a specified period.
MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by metabolically active cells.
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals. The absorbance was then measured using a microplate reader at a specific wavelength (typically around 570 nm).
Data Analysis: The IC50 values were calculated from the dose-response curves.
Azetidine: A Superior Bioisostere to Piperidine in Drug Analogue Design?
A Comparative Guide for Researchers in Drug Development The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic profile...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers in Drug Development
The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic profiles of drug candidates. Among the saturated heterocycles, the piperidine ring is a ubiquitous motif, present in a vast array of approved drugs.[1] However, the smaller, four-membered azetidine ring has emerged as a compelling bioisosteric replacement, offering a unique set of properties that can lead to significant improvements in drug analogues. This guide provides a data-driven comparison of piperidine and its azetidine bioisostere, focusing on their impact on physicochemical properties, pharmacological activity, and metabolic stability, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes and conformational flexibility. These structural disparities have a direct impact on key drug-like properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility.
Table 1: Comparison of Physicochemical Properties
Property
Piperidine
Azetidine
Key Considerations
pKa
~11.22
~11.29
The slightly higher pKa of azetidine can be advantageous in certain contexts, while the lower basicity of some substituted azetidines can reduce off-target interactions.
logP
Generally higher
Typically lower
The lower lipophilicity of azetidine-containing compounds can lead to improved aqueous solubility and a better overall ADMET profile.[2]
Aqueous Solubility
Lower
Higher
The increased polarity and reduced lipophilicity of azetidines often contribute to enhanced aqueous solubility.[2]
Metabolic Stability
Susceptible to N-dealkylation and ring oxidation
More resistant to N-dealkylation
The constrained nature of the azetidine ring can shield the nitrogen atom from metabolic enzymes, leading to improved metabolic stability.
Case Study 1: Ghrelin Receptor Inverse Agonists
The ghrelin receptor, a G protein-coupled receptor (GPCR) with high constitutive activity, is a target for the treatment of obesity and metabolic disorders.[3] The development of inverse agonists that can reduce this basal receptor activity is a key therapeutic strategy. A series of spirocyclic piperidine-azetidine compounds have been identified as potent ghrelin receptor inverse agonists.[2][4]
Table 2: Comparison of Piperidine and Azetidine Analogues as Ghrelin Receptor Inverse Agonists
Compound
Heterocycle
Ghrelin Receptor Binding Affinity (IC50, nM)
cLogP
Hit Molecule 10a
Piperidine-based
Moderate (exact value not specified)
Higher
Optimized Compound 10n
Spirocyclic Piperidine-Azetidine
Significantly Improved
1 unit lower than 10a
Data synthesized from Bioorg Med Chem Lett. 2012 Jul 1;22(13):4281-7.[2]
The replacement of a simple piperidine with a spirocyclic piperidine-azetidine moiety in compound 10n resulted in a significant improvement in binding affinity and a reduction in lipophilicity, highlighting the potential of azetidine to enhance both potency and physicochemical properties.[5]
Case Study 2: STAT3 Inhibitors
Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and metastasis.[6] The development of small molecule inhibitors of STAT3 is a promising anti-cancer strategy. A series of potent and selective STAT3 inhibitors have been developed utilizing an azetidine scaffold.[7]
Table 3: Activity of Azetidine-Based STAT3 Inhibitors
Compound
STAT3 Inhibition (IC50, µM)
Selectivity over STAT1/STAT5
H172 (9f)
0.38 - 0.98
> 15.8 µM
H182
0.38 - 0.98
> 15.8 µM
H120 (8e)
1.75 - 2.07
Not specified
H105
1.75 - 2.07
Not specified
Data from Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.[6][8]
These azetidine-containing compounds demonstrated potent and selective inhibition of STAT3, underscoring the utility of this scaffold in designing targeted therapies. While a direct piperidine analogue was not compared in this specific study, the high potency achieved with the azetidine moiety is noteworthy.
Experimental Protocols
Synthesis of Spirocyclic Piperidine-Azetidine Acetic Acids (Ghrelin Inverse Agonist Intermediate)
This protocol describes a general method for the synthesis of polar heteroaryl acetic acids which are key intermediates for spiroazetidine-piperidine acetamide ghrelin inverse agonists.[9]
Scheme 1: Synthesis of Polar Heteroaryl Acetic Acids
Caption: General synthetic scheme for polar heteroaryl acetic acids.
Procedure:
Formation of Intermediate 4: To a solution of the heteroaryl bromide 3 in a suitable solvent (e.g., THF), add a palladium catalyst such as Pd(PPh3)4 or Pd(dppf)2Cl2. Add a solution of the anion generated from tert-butylcyanomalonate and a base like potassium tert-butoxide (KOtBu). Stir the reaction at room temperature or with gentle heating until completion.
Hydrolysis and Decarboxylation to Acid 5: Treat the intermediate 4 with a strong acid (e.g., HCl) to hydrolyze the ester and nitrile groups, followed by heating to induce decarboxylation, yielding the final heteroaryl acetic acid 5 .
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[10][11][12]
Caption: Constitutive signaling of the ghrelin receptor and inhibition by an inverse agonist.
STAT3 Signaling Pathway
STAT3 is a transcription factor that, upon activation by phosphorylation, dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation and survival. The azetidine-based inhibitors directly bind to STAT3, preventing its activation and downstream signaling.
[6]
Caption: The STAT3 signaling pathway and its inhibition by azetidine-based compounds.
Conclusion
The bioisosteric replacement of piperidine with azetidine represents a powerful strategy in drug design. The smaller, more constrained azetidine ring can confer a range of benefits, including improved physicochemical properties such as lower lipophilicity and higher aqueous solubility. Furthermore, the azetidine moiety often enhances metabolic stability by sterically shielding the nitrogen from enzymatic degradation. The case studies of ghrelin receptor inverse agonists and STAT3 inhibitors demonstrate the potential of this bioisosteric replacement to yield compounds with improved potency and drug-like properties. For researchers and drug development professionals, the judicious application of the piperidine-to-azetidine switch can be a valuable tool in the optimization of lead compounds and the discovery of novel therapeutics.
In Vitro Biological Evaluation of Novel Azetidine Derivatives: A Comparative Guide
The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, have positioned it as a compelling scaffold in medicinal chemistry. Its inherent ring strain contributes to distinc...
Author: BenchChem Technical Support Team. Date: December 2025
The unique structural properties of the azetidine ring, a four-membered nitrogen-containing heterocycle, have positioned it as a compelling scaffold in medicinal chemistry. Its inherent ring strain contributes to distinct chemical reactivity and the potential for potent interactions with various biological targets. This guide provides a comparative overview of the in vitro biological activities of novel azetidine derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.
Anticancer Activity
Novel azetidine derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Comparative Efficacy of Azetidine Derivatives
The in vitro cytotoxic or inhibitory activities of selected azetidine derivatives against various cancer cell lines are summarized below.
Note: IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a more potent compound.
Key Mechanisms of Anticancer Action
Induction of Apoptosis: Several azetidin-2-one derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2] This is a critical mechanism for eliminating cancerous cells.
STAT3 Signaling Inhibition: A novel class of azetidine-based compounds has been developed to irreversibly inhibit the Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[2][4] These inhibitors covalently bind to STAT3, preventing its activation and subsequent translocation to the nucleus, where it would otherwise promote the expression of genes involved in cell survival and proliferation.[2][4]
A Comparative Guide to the Structural Analysis of Azetidine-Containing Compounds by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the structural features of various azetidine-containing compounds as determined by single-crystal X-ray cryst...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of various azetidine-containing compounds as determined by single-crystal X-ray crystallography. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. Its unique, strained ring system imparts conformational rigidity and influences the physicochemical properties of molecules, making a detailed understanding of its three-dimensional structure crucial for rational drug design. This guide summarizes key structural parameters from published crystallographic studies and outlines the experimental protocols typically employed.
Comparison of Azetidine Ring Geometry
The puckered nature of the azetidine ring is a defining characteristic, deviating significantly from a planar conformation to alleviate ring strain. This puckering can be quantified by various parameters, including bond lengths, bond angles, and torsion angles within the ring. The table below presents a comparison of these parameters for several azetidine derivatives, showcasing the influence of substituent groups on the ring's geometry.
Journal of the American Chemical Society, 1969 , 91(22), 6177-6182.[2]
1,3,3-Trinitroazetidine
AZETTN
1.564, 1.564
1.455, 1.455
91.3
90.7
10.3
The Journal of Organic Chemistry, 1990 , 55(9), 2920-2924.[3][4][5]
Benzyl 3-hydroxyazetidine-1-carboxylate
Not Available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not publicly available in searched resources.
N-Boc-3-hydroxyazetidine
Not Available
Data not available
Data not available
Data not available
Data not available
Data not available
Data not publicly available in searched resources.
Note: "Not Available" indicates that the specific quantitative data was not found in the publicly accessible search results. The CCDC deposition number provides a reference to the entry in the Cambridge Structural Database where the full crystallographic information can be found.
Experimental Protocols
The determination of the crystal structure of azetidine-containing compounds by X-ray diffraction follows a well-established workflow. The key stages are outlined below.
Crystallization
High-quality single crystals are a prerequisite for X-ray diffraction analysis. For small organic molecules like azetidine derivatives, several crystallization techniques can be employed:
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). Slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, inducing crystallization. Common setups include hanging drop and sitting drop techniques.
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.
The choice of solvent is critical and is often determined empirically through screening various common organic solvents and their mixtures.
Data Collection
A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. To minimize thermal vibrations of the atoms and potential radiation damage, data collection is typically performed at low temperatures (around 100 K) by cooling the crystal in a stream of liquid nitrogen.
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector, producing a series of diffraction patterns. Each pattern contains a set of reflections (spots) whose positions and intensities are recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are then used to calculate the structure factors. The "phase problem," the loss of phase information during data collection, is a central challenge in crystallography. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the structure factors to determine the initial phases.
Once an initial structural model is obtained, it is refined against the experimental data. This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the structural analysis of azetidine-containing compounds by X-ray crystallography and a conceptual representation of how structural information can influence drug design.
Fig. 1: Experimental workflow for X-ray crystallography.
A Comparative Analysis of Boc and Cbz Protecting Groups for 3-Aminoazetidine
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules. This guide provides a detailed com...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of complex molecules. This guide provides a detailed comparative study of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of 3-aminoazetidine. The following analysis, supported by experimental data and protocols, aims to inform the rational choice between these two groups in synthetic workflows.
The protection of the primary amine of 3-aminoazetidine is a crucial step in its elaboration into more complex pharmaceutical intermediates. Both Boc and Cbz protecting groups offer distinct advantages and disadvantages in terms of their introduction, stability, and cleavage, making the choice between them highly dependent on the overall synthetic strategy.
Chemical Properties and Stability: A Head-to-Head Comparison
The tert-butyloxycarbonyl (Boc) group is renowned for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1][2] This robustness makes it an ideal choice when subsequent reaction steps involve these conditions. However, the Boc group is characteristically labile to acidic conditions, a property that is frequently exploited for its removal.[1][2][3]
Conversely, the benzyloxycarbonyl (Cbz or Z) group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[1][4] This orthogonality to the Boc group is a significant advantage in multi-step syntheses where selective deprotection is required.[1]
Property
Boc (tert-butyloxycarbonyl)
Cbz (benzyloxycarbonyl)
Chemical Formula
C₅H₉O₂
C₈H₇O₂
Molecular Weight
101.12 g/mol
151.16 g/mol
Stability
Stable to bases, nucleophiles, and catalytic hydrogenation.[1][2]
Stable to acidic and basic conditions (with some exceptions).[1]
Labile to catalytic hydrogenolysis and strong acids.[1][4]
Protection of 3-Aminoazetidine: Experimental Protocols and Data
The protection of 3-aminoazetidine with both Boc and Cbz groups is generally efficient, affording high yields under standard conditions.
Boc Protection
The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O).[1] The reaction is typically carried out in the presence of a base to neutralize the liberated acid.
Experimental Protocol: Boc Protection of 3-Aminoazetidine
To a solution of 3-aminoazetidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water, is added a base such as triethylamine (TEA) or sodium bicarbonate (1.1 - 1.5 eq).[5] Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-12 hours and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the N-Boc-3-aminoazetidine.
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous base.[4]
Experimental Protocol: Cbz Protection of 3-Aminoazetidine
To a solution of 3-aminoazetidine (1.0 eq) in a mixture of THF and water (2:1) is added sodium bicarbonate (2.0 eq) at 0 °C.[4] Benzyl chloroformate (Cbz-Cl) (1.5 eq) is then added dropwise, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel column chromatography to give N-Cbz-3-aminoazetidine. A near-quantitative yield has been reported for the Cbz protection of an azetidine nitrogen.[7]
The choice between Boc and Cbz often hinges on the required deprotection conditions and the compatibility of these conditions with other functional groups in the molecule.
Boc Deprotection
The Boc group is most commonly removed under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[3]
The Boc-protected 3-aminoazetidine (1.0 eq) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is slowly added to the solution, typically to a final concentration of 20-50% (v/v).[2] The reaction is stirred at room temperature for 30 minutes to 3 hours, with progress monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is washed with brine, dried, and concentrated to yield the deprotected 3-aminoazetidine.
Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[3] The reaction is typically stirred at room temperature for 1 to 4 hours. The product often precipitates as the hydrochloride salt, which can be collected by filtration.[3]
The Cbz group is classically removed by catalytic hydrogenolysis, which offers mild reaction conditions.[4]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
To a solution of the Cbz-protected 3-aminoazetidine (1.0 eq) in methanol (MeOH) is added 5-10% Palladium on carbon (Pd/C) catalyst.[4][8] The mixture is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. Reaction times can vary, but are often complete within a few hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated in vacuo to give the deprotected 3-aminoazetidine.
A key advantage of using both Boc and Cbz protecting groups in a synthetic route is their orthogonality.[1] One can be selectively removed in the presence of the other. For instance, a Boc group can be removed with acid without affecting a Cbz group, while a Cbz group can be cleaved by hydrogenolysis in the presence of a Boc group. This allows for the sequential unmasking of different amine functionalities within the same molecule, a powerful strategy in complex syntheses.[1][2]
Visualizing the Workflows
Figure 1: General workflow for the protection and deprotection of 3-aminoazetidine using Boc and Cbz groups.
Figure 2: Orthogonal deprotection strategy illustrating the selective removal of Boc and Cbz groups.
Conclusion
The choice between Boc and Cbz for the protection of 3-aminoazetidine is a strategic decision that should be guided by the specific requirements of the synthetic route. The Boc group is ideal for syntheses that require stability towards basic, nucleophilic, and reductive conditions, with the option for a straightforward acidic deprotection. The Cbz group, on the other hand, is the protecting group of choice when stability in acidic conditions is paramount and mild hydrogenolysis is the preferred method of cleavage. A thorough understanding of the stability and lability of each group, as outlined in this guide, will empower researchers to design and execute more efficient and successful syntheses involving 3-aminoazetidine.
A Comparative Guide to the Validation of Kinase Inhibition by Novel Azetidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of novel azetidine-based kinase inhibitors against established alternatives, focusing on Signal Transducer and A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of novel azetidine-based kinase inhibitors against established alternatives, focusing on Signal Transducer and Activator of Transcription 3 (STAT3) and c-Mer Tyrosine Kinase (MerTK). The performance of these compounds is supported by experimental data, and detailed protocols for key validation assays are provided.
Executive Summary
The azetidine scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors. This guide evaluates the potency and selectivity of recently developed azetidine-containing compounds targeting STAT3 and MerTK, two clinically relevant kinases in oncology and immunology. The data presented herein, summarized in clear, comparative tables, demonstrates that these novel agents exhibit potent inhibitory activity, often in the sub-micromolar and nanomolar range. Detailed experimental protocols and pathway diagrams are included to facilitate the replication and validation of these findings in a research setting.
Comparative Analysis of STAT3 Inhibitors
STAT3 is a transcription factor that is frequently overactivated in a wide range of cancers, promoting tumor cell proliferation, survival, and invasion. The development of direct STAT3 inhibitors is a key area of cancer research. Recently, a series of (R)-azetidine-2-carboxamide analogues have been identified as potent and selective STAT3 inhibitors.
Data Presentation: STAT3 Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) and cellular effective concentration (EC50) values for novel azetidine-based STAT3 inhibitors compared to established alternatives. Lower values indicate higher potency.
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STAT3 signaling pathway and a general workflow for validating STAT3 inhibitors.
Caption: The JAK-STAT3 signaling pathway and the point of intervention for azetidine-based inhibitors.
Caption: Experimental workflow for the validation of novel STAT3 inhibitors.
Comparative Analysis of MerTK Inhibitors
MerTK is a receptor tyrosine kinase that, when overexpressed, is implicated in tumor survival, invasion, and chemoresistance. It is a promising target for cancer therapy, and novel azetidine-based compounds have been developed to inhibit its activity.
Data Presentation: MerTK Inhibitor Performance
The following table provides a comparative overview of the IC50 values for a novel azetidine-based MerTK inhibitor and other established MerTK inhibitors.
Note: IC50 values are from enzymatic assays and may differ from cell-based potency. Direct comparison should be made with caution as assay conditions may vary between studies.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MerTK signaling pathway and a typical workflow for validating MerTK inhibitors.
Caption: The MerTK signaling pathway and the inhibitory action of azetidine-based compounds.
Caption: Experimental workflow for the validation of novel MerTK inhibitors.
Detailed Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705) Inhibition
This protocol details the immunodetection of phosphorylated STAT3 to assess the inhibitory activity of novel azetidine-based compounds.[42][43][44][45][46]
Objective: To quantify the inhibition of cytokine-induced or constitutive STAT3 phosphorylation by a test compound in a human cancer cell line.
Materials:
Cancer cell line with constitutive or inducible STAT3 activation (e.g., MDA-MB-231, HeLa).
Complete cell culture medium (e.g., DMEM with 10% FBS).
Recombinant human cytokine (e.g., IL-6) for stimulation.
Azetidine-based STAT3 inhibitor and vehicle control (e.g., DMSO).
RIPA lysis buffer with protease and phosphatase inhibitors.
BCA Protein Assay Kit.
4-12% Bis-Tris polyacrylamide gels.
PVDF membrane.
Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit or Mouse anti-total STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
Seed cells in 6-well plates and allow them to adhere overnight.
For inducible STAT3 activation, serum-starve the cells for 4-6 hours.
Pre-treat cells with various concentrations of the azetidine-based inhibitor or vehicle control for 1-2 hours.
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes. For constitutively active STAT3, this step is omitted.
Cell Lysis and Protein Quantification:
Wash cells twice with ice-cold PBS.
Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.
Scrape the cells and transfer the lysate to a microfuge tube.
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
SDS-PAGE and Western Blotting:
Normalize protein concentrations for all samples and prepare them for loading by adding 4X Laemmli sample buffer and boiling for 5 minutes.
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
Perform electrophoresis to separate the proteins.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
Strip the membrane and re-probe for total STAT3 and the loading control.
Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to total STAT3 and the loading control.
LanthaScreen™ Eu Kinase Binding Assay for MerTK
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to the MerTK kinase domain.[43]
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescent tracer from the MerTK active site.
Materials:
Recombinant MerTK enzyme.
LanthaScreen™ Eu-anti-Tag Antibody.
Alexa Fluor™ 647-labeled Kinase Tracer.
1X Kinase Buffer A.
Test compound (azetidine-based inhibitor) serially diluted in DMSO.
384-well microplate.
Microplate reader capable of TR-FRET measurements.
Procedure:
Reagent Preparation:
Prepare a 3X solution of the test compound by serially diluting it in 1X Kinase Buffer A.
Prepare a 3X mixture of MerTK enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A.
Prepare a 3X solution of the Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer A.
Assay Protocol:
Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.
Add 5 µL of the 3X MerTK/antibody mixture to each well.
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
Incubation and Measurement:
Incubate the plate at room temperature for 1 hour, protected from light.
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
Data Analysis:
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The novel azetidine-based compounds presented in this guide demonstrate significant potential as potent and selective inhibitors of STAT3 and MerTK. For STAT3, compounds such as H182 and 8i show sub-micromolar inhibitory activity, representing a substantial improvement over some established inhibitors. In the case of MerTK, 'compound 31' exhibits nanomolar potency comparable to other leading inhibitors in preclinical and clinical development. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers seeking to validate these findings and explore the therapeutic potential of this promising class of kinase inhibitors. Further investigation into the in vivo efficacy and safety profiles of these azetidine-based compounds is warranted.
High-Throughput Screening of Azetidine-Containing Compound Libraries: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern drug discovery. Its inherent conformational rig...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern drug discovery. Its inherent conformational rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting a wide range of biological targets. High-throughput screening (HTS) of diverse azetidine-containing compound libraries is a critical step in identifying promising lead candidates. This guide provides a comparative overview of common HTS platforms, commercially available azetidine libraries, and detailed experimental protocols for screening against key signaling pathways.
Comparison of High-Throughput Screening Platforms
The selection of an appropriate HTS platform is crucial for the successful identification of bioactive azetidine-containing compounds. The choice depends on the nature of the biological target, the required throughput, and cost considerations. This section compares the performance of common H.T.S. technologies.
Key Performance Metrics for HTS Assays:
Z'-factor: A statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay suitable for HTS.
Signal-to-Background (S/B) Ratio: The ratio of the signal produced by a positive control to that of a negative control. A higher S/B ratio is generally desirable.
HTS Platform
Principle
Advantages
Disadvantages
Typical Z'-factor
Fluorescence Polarization (FP)
Measures the change in polarization of fluorescent light when a small fluorescently labeled molecule binds to a larger molecule.
Homogeneous (no-wash) format, sensitive, cost-effective.
Requires a fluorescent probe, potential for interference from fluorescent compounds.
Label-Free (e.g., Mass Spectrometry, Surface Plasmon Resonance)
Directly measures the interaction between a compound and its target without the need for labels.
Detects native binding events, provides information on binding kinetics and affinity, reduces artifacts from labeling.[5][6]
Lower throughput, higher instrumentation cost, may be less sensitive for weak binders.[5][7]
Not typically measured in the same way as labeled assays.
Comparison of Commercially Available Azetidine-Containing Compound Libraries
Several chemical vendors offer diverse libraries of azetidine-containing compounds for HTS. The choice of library depends on the desired chemical space, diversity, and physicochemical properties.
Vendor
Library Name/Type
Key Features
Physicochemical Property Profile (General)
Enamine
Azetidines, Spirocyclic Azetidines
Large and diverse collection of building blocks and screening compounds. Offers spirocyclic azetidines for exploring 3D chemical space.[8][9][10]
Lead-like and fragment-like compounds available. Tunable pKa derivatives offered.[11]
Life Chemicals
Azetidine-based Libraries
Proprietary collection of functionalized azetidines suitable for HTS and medicinal chemistry.[12]
Focus on lead-like properties and structural diversity.
PharmaBlock
Azetidine Building Blocks
Extensive collection of novel azetidine-containing building blocks for library synthesis and lead optimization.
Provides a range of substitution patterns for SAR studies.
Key Signaling Pathways and HTS Protocols
Azetidine-containing compounds have shown promise as modulators of several important signaling pathways implicated in various diseases. This section details experimental protocols for screening against three such pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation.[5][13][14] Constitutive activation of STAT3 is observed in many cancers, making it an attractive therapeutic target.[13][15]
This protocol describes a competitive FP-based assay to screen for inhibitors of STAT3 dimerization.
Materials:
Recombinant human STAT3 protein
Fluorescently labeled phosphopeptide probe corresponding to the STAT3 SH2 domain binding site
Azetidine-containing compound library
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20)
384-well black, low-volume microplates
Plate reader capable of measuring fluorescence polarization
Procedure:
Prepare serial dilutions of the azetidine compounds in DMSO.
In the microplate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control) or a known STAT3 inhibitor (positive control).
Add 10 µL of a solution containing the fluorescently labeled phosphopeptide probe in assay buffer to each well.
Add 10 µL of a solution containing recombinant STAT3 protein in assay buffer to each well.
Incubate the plate at room temperature for 60 minutes, protected from light.
Measure the fluorescence polarization of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition are selected as hits.
MerTK Signaling Pathway
Mer Tyrosine Kinase (MerTK) is a receptor tyrosine kinase involved in efferocytosis and immune regulation.[16] Dysregulation of MerTK signaling is implicated in cancer and autoimmune diseases.[16][17]
This protocol describes a luminescent kinase assay to screen for inhibitors of MerTK activity.
Materials:
Recombinant human MerTK enzyme
Poly-Glu,Tyr (4:1) substrate
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Azetidine-containing compound library
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
384-well white, opaque microplates
Luminometer plate reader
Procedure:
Prepare serial dilutions of the azetidine compounds in DMSO.
Add 1 µL of each compound dilution to the wells of the microplate. Include DMSO and a known MerTK inhibitor as negative and positive controls, respectively.
Add 2 µL of MerTK enzyme and substrate solution in assay buffer to each well.
Initiate the kinase reaction by adding 2 µL of ATP solution in assay buffer to each well.
Incubate the plate at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Measure the luminescence of each well using a plate reader.
Data Analysis: A decrease in luminescence is proportional to the inhibition of MerTK activity. Calculate the percent inhibition for each compound.
GPCR Signaling Pathways (Gs, Gi, Gq)
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. They signal through different G-protein subtypes, primarily Gs, Gi, and Gq, leading to distinct downstream cellular responses.[4][18][19][20][21]
This protocol describes a TR-FRET-based assay to screen for modulators of Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
HEK293 cells stably expressing the GPCR of interest
LANCE® Ultra cAMP Detection Kit (PerkinElmer) or equivalent
Azetidine-containing compound library
Forskolin (for Gi-coupled receptor assays)
Cell culture medium and supplements
384-well white, opaque microplates
TR-FRET-compatible plate reader
Procedure:
Seed the HEK293 cells expressing the GPCR of interest into 384-well plates and incubate overnight.
Prepare serial dilutions of the azetidine compounds in an appropriate assay buffer.
For Gs-coupled receptor agonist screening, add the compound dilutions to the cells.
For Gi-coupled receptor agonist screening, add the compound dilutions followed by a sub-maximal concentration of forskolin to stimulate cAMP production.
For antagonist screening (both Gs and Gi), pre-incubate the cells with the compounds before adding a known agonist.
Incubate the plates at room temperature for 30-60 minutes.
Lyse the cells and add the TR-FRET detection reagents (Eu-chelate-labeled anti-cAMP antibody and a fluorescently labeled cAMP tracer) according to the kit manufacturer's instructions.
Incubate for 60 minutes at room temperature, protected from light.
Measure the time-resolved fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores.
Data Analysis: Calculate the TR-FRET ratio. For Gs agonists, an increase in the ratio indicates cAMP production. For Gi agonists, a decrease in the forskolin-stimulated ratio indicates inhibition of cAMP production. For antagonists, a reversal of the agonist effect is observed.
Conclusion
The unique structural and physicochemical properties of the azetidine scaffold make it a valuable component of modern screening libraries. By carefully selecting the appropriate HTS platform and a high-quality, diverse azetidine-containing compound library, researchers can significantly increase the probability of identifying novel and potent modulators of clinically relevant biological targets. The detailed protocols provided in this guide offer a starting point for developing robust screening campaigns against key signaling pathways.
Assessing the Metabolic Stability of Azetidine-Modified Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The incorporation of small, strained ring systems into drug candidates has become a prominent strategy in modern medicinal chemistry to enhance pharmacologi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of small, strained ring systems into drug candidates has become a prominent strategy in modern medicinal chemistry to enhance pharmacological properties. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention for its ability to improve metabolic stability, aqueous solubility, and ligand efficiency. This guide provides an objective comparison of the metabolic stability of azetidine-modified drug candidates against their larger heterocyclic counterparts, such as pyrrolidine and piperidine, supported by experimental data and detailed methodologies.
Comparative Metabolic Stability Data
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. The strained nature of the azetidine ring can render it more resistant to certain metabolic pathways that are common for larger saturated heterocycles.
The following table summarizes in vitro metabolic stability data from comparative studies, highlighting the advantages of incorporating an azetidine moiety.
Not metabolized via N-dealkylation; metabolism shifted to the isoxazole ring.
Metabolic Pathways of Azetidine-Containing Compounds
Understanding the metabolic fate of azetidine-modified drug candidates is crucial for predicting their in vivo behavior. Two primary metabolic pathways have been identified for the azetidine ring:
Cytochrome P450 (CYP)-Mediated Oxidation: This pathway often involves the oxidation of the carbon atom alpha to the nitrogen atom within the azetidine ring. This can lead to ring scission and the formation of reactive aldehyde metabolites.[2]
Glutathione S-Transferase (GST)-Catalyzed Ring Opening: Due to its inherent ring strain, the azetidine ring can be susceptible to nucleophilic attack by glutathione (GSH), catalyzed by GSTs. This process can occur directly, without prior bioactivation by CYP enzymes, leading to the formation of a glutathione conjugate.[3]
Metabolic pathways of azetidine-modified drug candidates.
Experimental Protocols
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.
Materials:
Test compounds and positive/negative controls (e.g., verapamil for high clearance, diazepam for low clearance)
Pooled human liver microsomes (HLMs)
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (100 mM, pH 7.4)
Acetonitrile (ACN) for quenching the reaction
96-well plates
Incubator/shaker (37°C)
Centrifuge
LC-MS/MS system
Procedure:
Preparation:
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in phosphate buffer.
Thaw the pooled HLMs on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in phosphate buffer.
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation:
In a 96-well plate, combine the test compound solution and the diluted HLMs.
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Centrifuge the plate to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining against time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the in vitro half-life (t½) as 0.693/k.
Calculate the intrinsic clearance (CLint) using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Materials:
Test compounds and positive/negative controls
Cryopreserved human hepatocytes
Hepatocyte incubation medium (e.g., Williams' Medium E)
Acetonitrile (ACN) with internal standard
96-well plates
CO2 incubator (37°C, 5% CO2)
Centrifuge
LC-MS/MS system
Procedure:
Hepatocyte Preparation:
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
Transfer the cell suspension to a conical tube containing pre-warmed incubation medium.
Centrifuge to pellet the cells and resuspend in fresh medium to the desired cell density (e.g., 1 x 10^6 viable cells/mL).
Assess cell viability using a method such as trypan blue exclusion.
Incubation:
In a 96-well plate, add the hepatocyte suspension.
Add the test compound (at a final concentration of, for example, 1 µM).
Incubate the plate in a CO2 incubator at 37°C with gentle shaking.
Sampling and Quenching:
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells.
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Centrifuge the plate to pellet cell debris.
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.
Data Analysis:
Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The CLint is typically expressed as µL/min/10^6 cells.
A typical experimental workflow for in vitro metabolic stability assays.
Conclusion
The strategic incorporation of an azetidine ring into drug candidates can be a highly effective approach to enhance metabolic stability. By blocking common metabolic pathways such as N-dealkylation, which are prevalent for larger heterocyclic rings like piperidine and pyrrolidine, azetidine-modified compounds can exhibit significantly improved pharmacokinetic profiles. However, the inherent ring strain of azetidines can also introduce alternative metabolic liabilities, such as glutathione-mediated ring opening. A thorough understanding of these metabolic pathways, coupled with robust in vitro assessment using standardized protocols, is essential for the rational design and successful development of novel azetidine-containing therapeutics.
Proper Disposal of Tert-butyl azetidin-3-ylcarbamate hydrochloride: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper handling and disposal of tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No. 217806-26-3).
Author: BenchChem Technical Support Team. Date: December 2025
For immediate release – This document provides essential safety and logistical information for the proper handling and disposal of tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No. 217806-26-3). Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety, environmental protection, and regulatory compliance. This compound is classified as hazardous, with long-lasting toxic effects on aquatic life, and requires disposal through a licensed hazardous waste management facility.
Safety and Handling Profile
Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). The Globally Harmonized System (GHS) classifications for this compound highlight its potential hazards.
Hazard Classification
GHS Code
Description
Acute Oral Toxicity
H302
Harmful if swallowed
Skin Irritation
H315
Causes skin irritation
Eye Irritation
H319
Causes serious eye irritation
Respiratory Irritation
H335
May cause respiratory irritation
Chronic Aquatic Toxicity
H411
Toxic to aquatic life with long lasting effects[1]
Signal Word: Warning
Personal Protective Equipment (PPE): When handling tert-butyl azetidin-3-ylcarbamate hydrochloride and its waste, always wear appropriate PPE, including:
Chemical-resistant gloves (e.g., nitrile)
Safety goggles or a face shield
A laboratory coat
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.
Step-by-Step Disposal Protocol
The primary and required method for the disposal of tert-butyl azetidin-3-ylcarbamate hydrochloride and any contaminated materials is through a licensed and approved hazardous waste management facility. Incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended disposal method.[2]
1. Waste Segregation and Collection:
Solid Waste: Collect un-used or contaminated solid tert-butyl azetidin-3-ylcarbamate hydrochloride in a designated, compatible, and clearly labeled hazardous waste container.
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and wipers, must also be disposed of as hazardous waste in the same container.
Empty Containers: "Empty" containers that previously held tert-butyl azetidin-3-ylcarbamate hydrochloride must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.
2. Waste Container Management:
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "tert-butyl azetidin-3-ylcarbamate hydrochloride," and the associated hazard pictograms (e.g., irritant, environmentally hazardous).
Storage: Keep waste containers tightly sealed except when adding waste. Store them in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Inspection: Regularly inspect waste containers for any signs of leakage or degradation.
3. Spill Management:
In the event of a spill:
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
Provide the disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards.
Under no circumstances should tert-butyl azetidin-3-ylcarbamate hydrochloride or its waste be disposed of down the drain or in regular trash. [2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl azetidin-3-ylcarbamate hydrochloride.
Caption: Disposal workflow for tert-butyl azetidin-3-ylcarbamate hydrochloride.
Personal protective equipment for handling Tert-butyl azetidin-3-ylcarbamate hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No: 217806-26-3). The following procedures are designed to ensure the sa...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety and logistical information for the handling and disposal of Tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS No: 217806-26-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Safety Overview
Tert-butyl azetidin-3-ylcarbamate hydrochloride is a chemical compound used in laboratory research.[1] While specific toxicological properties have not been thoroughly investigated, it is essential to handle it with care, adhering to good industrial hygiene and safety practices.[1] The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
Ensure that eyewash stations and safety showers are readily accessible.[4]
2. Personal Protective Equipment (PPE):
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][4]
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1] Dispose of contaminated gloves after use.[1]
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
Respiratory Protection: If dust is generated or if working outside a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., P3).[4]
3. Handling Procedures:
Avoid contact with eyes, skin, and clothing.[1][4]